molecular formula C7H8N4O3 B3353567 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione CAS No. 55441-63-9

7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione

Numéro de catalogue: B3353567
Numéro CAS: 55441-63-9
Poids moléculaire: 196.16 g/mol
Clé InChI: HCUXKVFCFSVKHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3, 9-Dimethyluric acid, also known as 3, 9-dimethylate, belongs to the class of organic compounds known as xanthines. These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. 3, 9-Dimethyluric acid is soluble (in water) and a very weakly acidic compound (based on its pKa). 3, 9-Dimethyluric acid has been primarily detected in urine.

Propriétés

IUPAC Name

3,9-dimethyl-7H-purine-2,6,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N4O3/c1-10-5-3(8-6(10)13)4(12)9-7(14)11(5)2/h1-2H3,(H,8,13)(H,9,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HCUXKVFCFSVKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN1C2=C(C(=O)NC(=O)N2C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10204012
Record name 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione
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Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 3,9-Dimethyluric acid
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CAS No.

55441-63-9
Record name 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione
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Record name 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione
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Record name 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione
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Foundational & Exploratory

7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione (3,9-Dimethyluric Acid)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione, a compound more commonly known as 3,9-Dimethyluric acid. As a metabolite of dietary methylxanthines such as caffeine and theophylline, its presence and concentration in biological fluids are of significant interest in metabolic and pharmacokinetic studies. This document consolidates critical data on its nomenclature, physicochemical characteristics, analytical methodologies, and biological context. Detailed experimental protocols for its quantification using modern analytical techniques are provided, underpinned by a discussion of the causal reasoning behind methodological choices. The guide is structured to serve as a foundational resource for researchers engaged in metabolomics, drug metabolism, and clinical chemistry.

Nomenclature and Chemical Identity

Accurate identification is paramount in scientific research. 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione is an oxopurine, a class of compounds characterized by a purine core with multiple oxo groups.[1][2] Its identity is established by several key identifiers, summarized in the table below.

IdentifierValueSource
IUPAC Name 3,9-dimethyl-7H-purine-2,6,8-trione[1]
Common Name 3,9-Dimethyluric acid[1][2]
CAS Number 55441-63-9[1][2]
Molecular Formula C₇H₈N₄O₃[1]
PubChem CID 108713[1]

Physicochemical Properties

The physicochemical properties of 3,9-Dimethyluric acid dictate its behavior in both chemical and biological systems, influencing its solubility, membrane permeability, and interactions with other molecules. These properties are essential for developing analytical methods and understanding its pharmacokinetic profile.

PropertyValueImplication and Expert Insight
Molecular Weight 196.16 g/mol A relatively small molecule, suitable for analysis by mass spectrometry and readily filtered by the kidneys.[1]
Monoisotopic Mass 196.05964013 DaThis precise mass is critical for high-resolution mass spectrometry (HRMS), enabling unambiguous identification in complex matrices.[1]
XLogP3 -0.9The negative value indicates a high degree of hydrophilicity. This suggests poor passive diffusion across lipid membranes and a preference for aqueous environments like plasma and urine. This property necessitates specific extraction techniques (e.g., polar-modified SPE) for sample cleanup.[1]
Physical Description SolidThe compound exists as a solid at standard temperature and pressure.[1]
Hydrogen Bond Donors 2These sites (N-H groups) can participate in hydrogen bonding, contributing to its water solubility.
Hydrogen Bond Acceptors 4These sites (carbonyl oxygens and ring nitrogens) are key interaction points with polar solvents and biological macromolecules.

Spectroscopic and Analytical Characterization

Structural elucidation and quantification rely on a suite of analytical techniques. While specific spectra for 3,9-dimethyluric acid are not widely published, data from its isomers, such as 1,9-dimethyluric acid, provide a reliable proxy for understanding its analytical behavior.

  • Mass Spectrometry (MS): As a small, polar molecule, electrospray ionization (ESI) is the preferred method. In positive mode, it will readily form a protonated molecule [M+H]⁺. Tandem MS (MS/MS) is used for selective and sensitive quantification by monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring, MRM). Predicted collision cross-section (CCS) values can further aid in identification in ion mobility-mass spectrometry platforms.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the positions of the methyl groups on the purine ring. For the related isomer 1,9-dimethyluric acid, proton signals for the methyl groups are observed at approximately 3.21 and 3.29 ppm when dissolved in D₂O.[4] Similar distinct singlets would be expected for 3,9-dimethyluric acid.

  • High-Performance Liquid Chromatography (HPLC): Due to its polar nature, reversed-phase (RP) HPLC is the standard method for separation.[5] A C18 stationary phase is commonly employed, with a mobile phase consisting of a water/acetonitrile gradient. An acidic modifier, such as formic acid, is crucial for good peak shape and for ensuring compatibility with mass spectrometry by promoting protonation.[5][6]

Biological Significance and Metabolic Context

3,9-Dimethyluric acid is not an endogenous product of human purine metabolism but rather a xenobiotic metabolite. Its presence in biological fluids is a direct consequence of the catabolism of ingested methylxanthines, primarily caffeine and theophylline.[6][7][8]

The metabolic pathway begins with the demethylation and oxidation of these parent compounds by cytochrome P450 enzymes in the liver (primarily CYP1A2). This process generates various dimethylxanthine intermediates, which are further metabolized by xanthine oxidase to their corresponding dimethyluric acid derivatives.[6][9] These water-soluble metabolites are then efficiently excreted via the urine.[7] Consequently, 3,9-dimethyluric acid can serve as a biomarker for assessing methylxanthine intake and metabolism.

Metabolic_Pathway_of_Methylxanthines Fig 1: Simplified Methylxanthine Metabolic Pathway cluster_ingestion Dietary Intake cluster_metabolism Liver Metabolism (CYP1A2, Xanthine Oxidase) cluster_excretion Excretion Caffeine Caffeine / Theophylline Dimethylxanthines Dimethylxanthine Intermediates Caffeine->Dimethylxanthines Demethylation & Oxidation Dimethyluric_Acids 1,3-Dimethyluric acid 3,7-Dimethyluric acid 1,7-Dimethyluric acid 3,9-Dimethyluric acid Dimethylxanthines->Dimethyluric_Acids Xanthine Oxidase Urine Urinary Excretion Dimethyluric_Acids->Urine

Caption: Simplified metabolic pathway of methylxanthines.

Experimental Protocols

The following protocol provides a robust framework for the quantification of 3,9-dimethyluric acid in urine using LC-MS/MS. This method is designed with self-validation principles, incorporating an internal standard for accuracy and reproducibility.

Protocol 5.1: Quantification of 3,9-Dimethyluric Acid in Urine via LC-MS/MS

1. Rationale: This protocol employs a simple "dilute-and-shoot" sample preparation to minimize analyte loss, followed by rapid and selective analysis using RP-HPLC coupled to a triple quadrupole mass spectrometer. An isotopically labeled internal standard is recommended for the most accurate quantification, though a structurally similar compound can also be used.

2. Materials & Reagents:

  • 3,9-Dimethyluric acid analytical standard

  • Isotopically labeled internal standard (e.g., 3,9-Dimethyluric acid-¹³C₂,¹⁵N) or a structural analog

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid (≥99%)

  • Urine samples (stored at -80°C)

  • Microcentrifuge tubes and filters (0.22 µm)

3. Standard and Sample Preparation:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the 3,9-dimethyluric acid standard and the internal standard (IS) in a suitable solvent (e.g., 1:1 methanol:water) to create primary stocks.

  • Working Standard Solutions: Serially dilute the primary stock in a water/acetonitrile (95:5) mixture to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (50 ng/mL): Prepare a working solution of the IS.

  • Sample Preparation: a. Thaw urine samples on ice. b. Vortex each sample for 10 seconds. c. In a microcentrifuge tube, combine 940 µL of water, 10 µL of the urine sample, and 50 µL of the IS spiking solution. d. Vortex for 30 seconds. e. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet particulates. f. Filter the supernatant through a 0.22 µm filter into an HPLC vial.

4. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 2% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer with ESI source

  • Ionization Mode: Positive

  • MRM Transitions (Hypothetical):

    • 3,9-Dimethyluric Acid: Q1: 197.1 -> Q3: 140.1 (Quantifier), 169.1 (Qualifier)

    • Internal Standard: Adjust mass based on labeling.

    • Note: These transitions must be optimized empirically by infusing the analytical standard.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x) linear regression.

  • Determine the concentration of 3,9-dimethyluric acid in the samples from the calibration curve.

Analytical_Workflow Fig 2: LC-MS/MS Analytical Workflow Sample Urine Sample Spike Spike with Internal Standard Sample->Spike Dilute Dilute & Vortex Spike->Dilute Centrifuge Centrifuge (14,000 x g) Dilute->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter HPLC_Vial HPLC Vial Filter->HPLC_Vial LC_MS LC-MS/MS Analysis (RP-HPLC, ESI+, MRM) HPLC_Vial->LC_MS Data Data Processing: Peak Integration, Calibration Curve, Quantification LC_MS->Data

Caption: Workflow for quantification of 3,9-Dimethyluric acid.

Conclusion

7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione is a hydrophilic purine metabolite whose primary significance lies in its role as a biomarker for the consumption and metabolism of widely consumed methylxanthines. Its chemical properties—notably its high polarity—are the determining factor in designing effective analytical strategies for its quantification in complex biological matrices. The methodologies and data presented in this guide offer a robust foundation for researchers and drug development professionals, enabling accurate measurement and interpretation of this compound in metabolic and clinical research.

References

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  • Inxight Drugs. (n.d.). 7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione. National Center for Advancing Translational Sciences.
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An In-depth Technical Guide to Dimethyluric Acids: Metabolites of Clinical and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This guide addresses the isomeric class of dimethyluric acids. The initial query for 3,9-Dimethyluric acid with CAS number 55441-63-9 revealed a discrepancy; this CAS number is assigned to 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione, also known as 3,9-dimethyluric acid[1]. However, publicly available scientific literature and databases contain very limited specific data for the 3,9-isomer. In contrast, isomers such as 1,3-, 1,7-, and 3,7-dimethyluric acid are well-documented metabolites of the widely consumed methylxanthines, caffeine and theophylline. Therefore, this guide provides a comprehensive technical overview of the dimethyluric acid class, focusing on the well-characterized isomers to deliver actionable insights and protocols for the scientific community.

Introduction to Dimethyluric Acids

Dimethyluric acids are a class of N-methylated purine derivatives, specifically oxopurines, that are significant end-products of methylxanthine metabolism in various organisms, including humans[2][3]. As metabolites of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine)—compounds of immense pharmacological and dietary importance—the detection and quantification of dimethyluric acid isomers serve as critical biomarkers for assessing drug metabolism rates, cytochrome P450 enzyme activity, and diagnosing certain metabolic irregularities[4][5].

The core structure is a uric acid molecule with two methyl groups substituted at various nitrogen positions on the purine ring, leading to several isomers, each with a unique metabolic origin and significance. The most studied isomers include:

  • 1,3-Dimethyluric acid (Theophylline metabolite)

  • 1,7-Dimethyluric acid (Paraxanthine/Caffeine metabolite) [6]

  • 3,7-Dimethyluric acid (Theobromine/Caffeine metabolite) [7]

  • 1,9-Dimethyluric acid (Metabolite of the alkaloid Liberine) [8]

This guide offers a technical exploration of the physicochemical properties, metabolic pathways, analytical methodologies, and clinical relevance of this important class of molecules.

Physicochemical Properties of Key Isomers

The identity and properties of a specific dimethyluric acid are defined by the positions of the two methyl groups on the purine-2,6,8-trione structure. These subtle structural differences influence their physical properties and their interactions in biological and analytical systems.

Property1,3-Dimethyluric Acid1,7-Dimethyluric Acid3,7-Dimethyluric Acid1,9-Dimethyluric Acid
IUPAC Name 1,3-dimethyl-7,9-dihydropurine-2,6,8-trione[9]1,7-dimethyl-3,9-dihydropurine-2,6,8-trione[10]3,7-dimethyl-9H-purine-2,6,8-trione[7]1,9-dimethyl-3,7-dihydropurine-2,6,8-trione[11]
CAS Number 944-73-0[9]33868-03-013087-49-5[12]55441-62-8[8]
Molecular Formula C₇H₈N₄O₃[9]C₇H₈N₄O₃[10]C₇H₈N₄O₃[7]C₇H₈N₄O₃[11]
Molecular Weight 196.16 g/mol [9]196.16 g/mol [10]196.16 g/mol [7]196.17 g/mol [8]
Physical Form Solid[9]SolidSolid[7]Solid[11]
Melting Point ≥300 °C (lit.)[12]>300 °C≥300 °CNot Available
Solubility (Water) 0.52 mg/mL at 18 °C[9]Not AvailableNot AvailableNot Available
logP (Predicted) -0.5[9]-0.2[10]-1.3[7]-0.5[13]

Table 1: Comparative physicochemical properties of well-characterized dimethyluric acid isomers.

Biological Role and Metabolic Pathways

Dimethyluric acids are not typically ingested directly but are formed endogenously in the liver. Their presence and concentration in biofluids like urine and serum are direct reflections of methylxanthine consumption and subsequent metabolic processing.

The Theophylline and Caffeine Metabolic Nexus

The primary metabolic pathways for caffeine and theophylline are N-demethylation and C-8 hydroxylation, processes predominantly catalyzed by the cytochrome P450 enzyme system, particularly CYP1A2.[14][15]

  • Theophylline (1,3-dimethylxanthine) is primarily metabolized via 8-hydroxylation to form 1,3-dimethyluric acid .[4][15] This is the main metabolic route for the drug.

  • Caffeine (1,3,7-trimethylxanthine) undergoes a more complex series of demethylations:

    • To Paraxanthine (1,7-dimethylxanthine) (~80% of pathway), which is then oxidized to 1,7-dimethyluric acid .[10]

    • To Theobromine (3,7-dimethylxanthine) (~10%), which is oxidized to 3,7-dimethyluric acid .[7]

    • To Theophylline (1,3-dimethylxanthine) (~5%), which follows its path to 1,3-dimethyluric acid .[15]

These pathways highlight why urinary ratios of these metabolites are powerful, non-invasive tools for phenotyping CYP1A2 activity, which is crucial in drug development and personalized medicine.

Diagram: Metabolic Origin of Major Dimethyluric Acid Isomers

Metabolic Pathway of Dimethyluric Acids cluster_caffeine Caffeine Metabolism cluster_theophylline Theophylline Metabolism cluster_products Metabolites Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~80% (CYP1A2) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~10% (CYP1A2) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~5% (CYP1A2) DMU17 1,7-Dimethyluric Acid Paraxanthine->DMU17 8-hydroxylation DMU37 3,7-Dimethyluric Acid Theobromine->DMU37 8-hydroxylation DMU13 1,3-Dimethyluric Acid Theophylline->DMU13 8-hydroxylation (Major Pathway)

Caption: Metabolic pathways of caffeine and theophylline to their respective dimethyluric acid metabolites.

Synthesis and Purification

While dimethyluric acids are primarily of interest as metabolites, chemical standards are essential for analytical and research purposes. Synthesis typically involves the methylation of a suitable purine precursor.

General Synthetic Principle

A common strategy for synthesizing N-methylated purines involves the reaction of a less-methylated purine (like uric acid or a monomethyluric acid) with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. The challenge lies in controlling the regioselectivity of the methylation to obtain the desired isomer. Protecting groups may be necessary to block certain nitrogen positions and direct methylation to the target sites.

Diagram: General Synthetic Workflow for Analytical Standards

Synthesis Workflow A Select Precursor (e.g., Uric Acid, Theophylline) B Reaction Setup (Solvent, Base) A->B C Add Methylating Agent (e.g., Dimethyl Sulfate) B->C D Reaction Monitoring (TLC, HPLC) C->D E Work-up & Quenching D->E Reaction Complete F Crude Product Isolation E->F G Purification (Recrystallization, Chromatography) F->G H Characterization (NMR, MS, Purity Analysis) G->H

Caption: Conceptual workflow for the synthesis and purification of a dimethyluric acid standard.

Analytical Methodologies

Accurate quantification of dimethyluric acids in complex biological matrices is paramount for their use as biomarkers. Due to their structural similarity to endogenous purines like uric acid, highly selective methods are required.[3]

Core Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for the separation and quantification of theophylline, caffeine, and their metabolites.[16][17][18] The polarity of dimethyluric acids makes them well-suited for separation on C18 columns using polar mobile phases.

Key Considerations for Method Development:

  • Sample Preparation: This is a critical step to remove interfering proteins and other matrix components. For serum or plasma, protein precipitation (e.g., with acetone or acetonitrile) or ultrafiltration is common.[17] Urine samples can often be analyzed after simple dilution and filtration, though solid-phase extraction (SPE) may be used for cleanup and concentration.[16]

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like methanol or acetonitrile.[5][19] Gradient elution is often employed to effectively separate all metabolites in a single run.[18]

  • Detection: UV detection is widely used, as purine rings have a strong chromophore. Detection is typically set between 270-285 nm.[20] For enhanced sensitivity and specificity, especially in complex matrices or low-concentration studies, mass spectrometry (LC-MS/MS) is the preferred method.

Protocol: HPLC-UV Analysis of Dimethyluric Acids in Urine

This protocol provides a generalized, robust starting point for researchers. It must be validated for the specific application and instrumentation.

Objective: To quantify 1,3-dimethyluric acid and other key metabolites in a human urine sample following theophylline administration.

1. Materials & Reagents:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical standards: Theophylline, 1,3-Dimethyluric acid, 1-Methyluric acid, 3-Methylxanthine

  • Internal Standard (IS): e.g., 8-Chlorotheophylline or β-hydroxyethyl theophylline[16]

  • Methanol and Acetonitrile (HPLC grade)

  • Sodium Phosphate Monobasic (Reagent grade)

  • Syringe filters (0.22 or 0.45 µm)

2. Standard & Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions (1 mg/mL) of each standard and the IS in a suitable solvent (e.g., 0.1 M NaOH, then dilute in mobile phase).

  • Calibration Standards: Serially dilute the stock solutions in blank urine (or a synthetic matrix) to create a calibration curve (e.g., 1 to 100 µg/mL). Spike each calibrator with the IS at a fixed concentration.

  • Urine Sample: Collect a urine sample. Centrifuge to remove particulates. Dilute the supernatant 1:10 (or as needed) with mobile phase. Spike with the IS to the same concentration as the calibrators. Filter through a 0.45 µm syringe filter.

3. Chromatographic Conditions:

  • Mobile Phase: 10 mM Sodium Phosphate (pH adjusted to 4.5) and Methanol. A gradient might be:

    • 0-5 min: 10% Methanol

    • 5-15 min: Ramp to 30% Methanol

    • 15-20 min: Hold at 30% Methanol

    • 20-25 min: Return to 10% Methanol (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm

4. Data Analysis:

  • Identify peaks based on the retention times of the analytical standards.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration for each calibrator.

  • Determine the concentration of each metabolite in the urine sample using the regression equation from the calibration curve.

Conclusion and Future Directions

The dimethyluric acids are a clinically and pharmacologically vital class of molecules. As the primary metabolites of caffeine and theophylline, their analysis provides a window into hepatic metabolic function, particularly CYP1A2 activity. While isomers like 1,3-, 1,7-, and 3,7-dimethyluric acid are well-understood, significant research gaps exist for less common isomers such as 3,9-dimethyluric acid.

Future research should focus on:

  • Definitive Characterization: Elucidating the precise metabolic origin and potential biological activity of understudied isomers like 3,9-dimethyluric acid.

  • Advanced Analytics: Developing high-throughput LC-MS/MS methods to profile the complete spectrum of methylxanthine metabolites for more comprehensive metabolomic studies.

  • Clinical Correlation: Expanding studies that link dimethyluric acid profiles with drug efficacy, adverse reactions, and disease states to further solidify their role in personalized medicine.

For drug development professionals, understanding the metabolic fate of any new chemical entity that interacts with the CYP1A2 enzyme is critical, and the analytical frameworks established for dimethyluric acids provide a proven model for such investigations.

References

  • St-Pierre, M.V., Tesoro, A., Spino, M., & MacLeod, S.M. (1984). An HPLC Method for the Determination of Theophylline and Its Metabolites in Serum and Urine. Journal of Liquid Chromatography, 7(8), 1593-1608. [Link]

  • Mohanty, S. K., & Mazar, A. P. (2009). Two distinct pathways for metabolism of theophylline and caffeine are coexpressed in Pseudomonas putida CBB5. Applied and Environmental Microbiology, 75(14), 4645-4653. [Link]

  • Berthou, F., Ratanasavanh, D., Riche, C., Picart, D., & Guillouzo, A. (1989). Caffeine and theophylline metabolism in newborn and adult human hepatocytes. British Journal of Clinical Pharmacology, 27(1), 1-8. [Link]

  • Dash, R. P., & Mohanty, S. K. (2009). Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5. Applied and Environmental Microbiology, 75(14), 4645-4653. [Link]

  • Orcutt, J. J., & Cohen, J. L. (1978). Determination of Theophylline and Its Metabolites by Liquid Chromatography. Journal of Chromatographic Science, 16(4), 144-148. [Link]

  • Small Molecule Pathway Database (SMPDB). (2025). Caffeine Metabolism. SMPDB. [Link]

  • Tang, D. S., & Williams, R. L. (1984). High-performance liquid chromatographic assay for theophylline and its major metabolites in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 311(1), 204-209. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2021). Theophylline Pathway, Pharmacokinetics. PharmGKB. [Link]

  • PubChem. (2026). 3,7-Dimethyluric Acid. National Center for Biotechnology Information. [Link]

  • PubChem. (2026). 1,7-Dimethyluric Acid. National Center for Biotechnology Information. [Link]

  • FooDB. (2011). Showing Compound 1,7-Dimethyluric acid (FDB027886). FooDB. [Link]

  • Gunes, A., & Cicek, D. (2014). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Iranian journal of pharmaceutical research : IJPR, 13(2), 523–533. [Link]

  • SIELC Technologies. (2022). 1,3-Dimethyluric acid. SIELC. [Link]

  • SIELC Technologies. (2003). Theophylline. SIELC. [Link]

  • PubChem. (2026). 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione. National Center for Biotechnology Information. [Link]

  • Exposome-Explorer. (n.d.). 1,3-Dimethyluric acid (Compound). Exposome-Explorer. [Link]

  • PubChem. (2026). 1,9-Dimethyluric acid. National Center for Biotechnology Information. [Link]

  • Exposome-Explorer. (n.d.). 1,7-Dimethyluric acid (Compound). Exposome-Explorer. [Link]

  • PubChemLite. (2026). 1,9-dimethyluric acid (C7H8N4O3). PubChemLite. [Link]

  • FooDB. (2011). Showing Compound 1,3-Dimethyluric acid (FDB022712). FooDB. [Link]

  • Pharmaffiliates. (n.d.). 1,9-Dimethyluric Acid. Pharmaffiliates. [Link]

  • PubChem. (2026). 1,3-Dimethyluric acid. National Center for Biotechnology Information. [Link]

  • FooDB. (2011). Showing Compound 7,9-Dimethyluric acid (FDB023362). FooDB. [Link]

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An In-depth Technical Guide on the Endogenous Sources of 3,9-Dimethyluric Acid in Humans

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,9-Dimethyluric acid (3,9-DMU) is a methylated purine metabolite detected in human biofluids. While its presence is often attributed to the metabolism of dietary methylxanthines such as caffeine and theobromine, the possibility of endogenous synthesis remains a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of 3,9-DMU's origins in humans. It critically evaluates the established exogenous metabolic pathways and explores the hypothetical landscape of endogenous production. This document is structured to provide researchers with the foundational knowledge and experimental frameworks necessary to investigate the metabolic provenance of 3,9-DMU, a critical step in elucidating its potential role as a biomarker or a metabolically active compound.

Introduction: The Ambiguous Origins of a Methylated Metabolite

Methylated purines, including a variety of methylxanthines and methyluric acids, are common constituents of the human metabolome[1]. These molecules can originate from two distinct sources: exogenous intake, primarily from dietary sources like coffee, tea, and chocolate, or endogenous metabolic pathways[2]. 3,9-Dimethyluric acid is one such metabolite, and understanding its origin is paramount for its validation as a potential biomarker in disease states or in the assessment of metabolic pathways. A critical challenge in the field is to differentiate between the body's own metabolic background (endogenous) and the chemical signatures of lifestyle and diet (exogenous)[3][4]. This guide will first detail the well-documented exogenous pathways leading to methyluric acid formation and then delve into the speculative, yet mechanistically plausible, endogenous routes for 3,9-DMU synthesis.

Established Exogenous Sources of Methyluric Acids

The primary and most well-documented source of methyluric acids in humans is the hepatic metabolism of dietary methylxanthines. The three most common methylxanthines are caffeine (1,3,7-trimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine)[5][6].

The metabolism of these compounds is predominantly carried out by the cytochrome P450 enzyme system in the liver, particularly CYP1A2[7]. This process involves a series of N-demethylation and C8-oxidation reactions, leading to a variety of downstream metabolites.

  • Caffeine Metabolism: Caffeine is sequentially demethylated to paraxanthine (1,7-dimethylxanthine), theobromine, and theophylline. Each of these dimethylxanthines is further metabolized. For instance, theophylline is oxidized to 1,3-dimethyluric acid[8].

  • Theobromine Metabolism: Theobromine is a major dietary methylxanthine found in cocoa products. Its metabolism yields several metabolites, including 3-methylxanthine, 7-methylxanthine, and 3,7-dimethyluric acid[1].

It is crucial to note that while these pathways produce a variety of dimethyluric acids, the direct production of 3,9-dimethyluric acid from these common dietary precursors is not a major reported metabolic route. However, the presence of other methylated purines from these sources complicates the baseline understanding of what constitutes a "normal" methyluric acid profile in humans.

The Hypothetical Endogenous Synthesis of 3,9-Dimethyluric Acid

The endogenous synthesis of 3,9-DMU in humans is not yet established and remains a topic of scientific investigation. If it does occur, it would likely involve the enzymatic methylation of uric acid or its immediate precursors, such as xanthine. This process would require the action of specific N-methyltransferases that can utilize S-adenosyl-L-methionine (SAM) as a methyl group donor[9].

Potential Enzymatic Machinery: Human N-Methyltransferases

While plants possess a well-characterized suite of N-methyltransferases for caffeine biosynthesis[10][11], the human enzymatic landscape for similar reactions on free purine bases is less clear. Several human methyltransferases have been identified, but their substrate specificity is a key determinant of their potential involvement in 3,9-DMU synthesis.

  • Thiopurine S-methyltransferase (TPMT): TPMT is known to S-methylate thiopurine drugs[12][13]. While it acts on purine analogs, its activity on endogenous purines like uric acid has not been demonstrated.

  • N-terminal α-amino methyltransferase 1 (NTMT1): This enzyme methylates the α-amino group of proteins and has a specific substrate consensus sequence, making it an unlikely candidate for methylating free purine bases[14][15].

  • Protein Arginine Methyltransferases (PRMTs): These enzymes methylate arginine residues in proteins and exhibit high substrate specificity[16].

  • Mitochondrial tRNA Purine N1-Methyltransferase: This enzyme is involved in the modification of tRNA and is localized within the mitochondria, making it less likely to interact with the cytosolic pool of uric acid[17].

The lack of a clear candidate enzyme underscores the speculative nature of endogenous 3,9-DMU synthesis. It is possible that a yet-unidentified human N-methyltransferase possesses the specific activity required, or that a known methyltransferase has broader substrate specificity than currently appreciated.

A Proposed Biosynthetic Pathway

A hypothetical pathway for the endogenous formation of 3,9-DMU would likely proceed through the sequential methylation of a purine precursor.

G Xanthine Xanthine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Methyl_Xanthine 3-Methylxanthine or 9-Methylxanthine UricAcid->Methyl_Xanthine N-methyltransferase (?) DMU 3,9-Dimethyluric acid Methyl_Xanthine->DMU N-methyltransferase (?) SAM SAM SAH SAH SAM->SAH SAM2 SAM SAH2 SAH SAM2->SAH2

Caption: Hypothetical endogenous pathway for 3,9-DMU synthesis.

This proposed pathway highlights the critical role of undiscovered or uncharacterized N-methyltransferase activity in human purine metabolism.

Experimental Approaches to Elucidate the Origin of 3,9-Dimethyluric Acid

Distinguishing between endogenous and exogenous sources of a metabolite is a significant analytical challenge that requires sophisticated experimental designs.

Stable Isotope Tracer Analysis

The most definitive method for confirming endogenous synthesis is through stable isotope tracing[18][19][20][21][22]. This technique involves administering a labeled precursor that can be incorporated into the metabolite of interest.

Protocol: In Vivo Stable Isotope Labeling

  • Subject Preparation: Subjects are placed on a strict methylxanthine-free diet for at least 72 hours to wash out any exogenous sources of methylated purines. Baseline urine and plasma samples are collected.

  • Tracer Administration: A stable isotope-labeled precursor, such as ¹³C- or ¹⁵N-labeled glycine (a key precursor in de novo purine synthesis), is administered orally or intravenously[9].

  • Sample Collection: Timed urine and plasma samples are collected over a 24-48 hour period.

  • Sample Preparation and Analysis:

    • Urine and plasma samples are subjected to solid-phase extraction to isolate purine metabolites.

    • The extracts are then analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS)[23].

    • The mass spectrometer is configured to detect the mass shift corresponding to the incorporation of the stable isotope into 3,9-dimethyluric acid.

  • Data Interpretation: The detection of labeled 3,9-DMU would provide strong evidence for its de novo endogenous synthesis. The rate of incorporation can also provide insights into the kinetics of the metabolic pathway.

G cluster_0 In Vivo Study cluster_1 Analytical Workflow Diet Methylxanthine-Free Diet Baseline Baseline Sample Collection (Urine, Plasma) Diet->Baseline Tracer Administer Stable Isotope-Labeled Precursor (e.g., ¹³C-Glycine) Baseline->Tracer Timed_Samples Timed Sample Collection Tracer->Timed_Samples SPE Solid-Phase Extraction Timed_Samples->SPE LCMS LC-MS/MS Analysis SPE->LCMS Detection Detection of Labeled 3,9-Dimethyluric Acid LCMS->Detection

Caption: Workflow for stable isotope tracing of 3,9-DMU.

In Vitro Enzyme Assays

To identify the specific enzymes responsible for the methylation of uric acid or its precursors, in vitro assays are essential.

Protocol: Screening for N-Methyltransferase Activity

  • Enzyme Source: Recombinant human N-methyltransferases (both known and candidate enzymes) are expressed and purified.

  • Reaction Mixture: The reaction mixture should contain the purified enzyme, the substrate (e.g., uric acid, xanthine, 3-methylxanthine, or 9-methylxanthine), the methyl donor S-adenosyl-L-methionine (SAM), and an appropriate buffer.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Reaction Quenching and Analysis: The reaction is stopped, and the mixture is analyzed by LC-MS/MS to detect the formation of 3,9-dimethyluric acid.

  • Kinetic Analysis: If activity is detected, further experiments can be conducted to determine the enzyme's kinetic parameters (Km and Vmax).

Quantitative Data and Analytical Standards

Accurate quantification of 3,9-dimethyluric acid is crucial for these studies. This requires the use of a certified analytical standard for 3,9-DMU to generate a calibration curve for the LC-MS/MS analysis[24][25][26].

Parameter Description Importance
Limit of Detection (LOD) The lowest concentration of 3,9-DMU that can be reliably detected.Essential for measuring low endogenous levels.
Limit of Quantification (LOQ) The lowest concentration of 3,9-DMU that can be accurately quantified.Crucial for obtaining reliable quantitative data.
Linear Range The concentration range over which the instrument response is proportional to the analyte concentration.Ensures accurate quantification across a range of concentrations.
Matrix Effects The influence of other components in the biological sample on the ionization of 3,9-DMU.Must be assessed and corrected for to ensure accuracy.

Implications for Drug Development and Clinical Research

The definitive determination of 3,9-DMU's origin has significant implications:

  • Biomarker Discovery: If 3,9-DMU is found to be endogenously produced, its levels could be a biomarker for the activity of a specific metabolic pathway or the dysregulation thereof in diseases such as gout or other metabolic disorders[27][28].

  • Pharmacology: If a human N-methyltransferase is identified, it could become a target for drug development. Inhibitors or activators of this enzyme could modulate the levels of 3,9-DMU and other related metabolites.

  • Nutrigenomics: Understanding the interplay between dietary methylxanthines and endogenous purine metabolism can provide insights into personalized nutrition and health.

Conclusion

The endogenous origin of 3,9-dimethyluric acid in humans remains an open and intriguing question. While the metabolic pathways for exogenous methylxanthines are well-established, the evidence for a de novo synthesis route for 3,9-DMU is currently lacking. The research community is encouraged to employ rigorous methodologies, such as stable isotope tracing and in vitro enzyme assays, to definitively answer this question. Elucidating the complete metabolic picture of 3,9-dimethyluric acid will undoubtedly enhance our understanding of human purine metabolism and may unveil new opportunities for diagnostics and therapeutic intervention.

References

  • Title: Substrate specificity of N-methyltransferase involved in purine alkaloids synthesis is dependent upon one amino acid residue of the enzyme Source: PubMed URL: [Link]

  • Title: Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies Source: MDPI URL: [Link]

  • Title: Structural basis for substrate recognition by the human N-terminal methyltransferase 1 Source: Genes & Development URL: [Link]

  • Title: Metabolome - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Structural insight into the human mitochondrial tRNA purine N1-methyltransferase and ribonuclease P complexes Source: PubMed URL: [Link]

  • Title: The role of endogenous versus exogenous sources in the exposome of putative genotoxins and consequences for risk assessment Source: PMC URL: [Link]

  • Title: Exogenous vs Endogenous in Biology: What's the Difference? Source: Fatty15 URL: [Link]

  • Title: Heterologous expression of methylxanthine synthesis enzymes in mammalian cells and their use as reporter proteins Source: bioRxiv URL: [Link]

  • Title: Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies Source: MDPI URL: [Link]

  • Title: Distinguishing between the metabolome and xenobiotic exposome in environmental field samples analysed by direct-infusion mass spectrometry based metabolomics and lipidomics Source: PMC URL: [Link]

  • Title: Endogenous vs. Exogenous - terminology, techniques, and biochemistry experimental considerations Source: YouTube URL: [Link]

  • Title: Elevated UMOD methylation level in peripheral blood is associated with gout risk Source: PMC URL: [Link]

  • Title: Substrate specificity of mammalian N-terminal α-amino methyltransferase Source: PMC URL: [Link]

  • Title: Purine substrates for human thiopurine methyltransferase Source: PubMed URL: [Link]

  • Title: Cell lineage-specific methylome and genome alterations in gout Source: PMC URL: [Link]

  • Title: Urate-induced epigenetic modifications in myeloid cells Source: PubMed URL: [Link]

  • Title: A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown Source: PMC URL: [Link]

  • Title: Stable isotope-resolved metabolomics and applications for drug development Source: PMC URL: [Link]

  • Title: Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) Source: ACS Publications URL: [Link]

  • Title: Epigenomic Reprogramming in Gout Source: MDPI URL: [Link]

  • Title: Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies Source: MDPI URL: [Link]

  • Title: Stable isotope tracers for metabolic pathway analysis Source: Icahn School of Medicine at Mount Sinai URL: [Link]

  • Title: 1,3-Dimethyluric acid | C7H8N4O3 | CID 70346 Source: PubChem URL: [Link]

  • Title: Stable Isotope Tracers for Metabolic Pathway Analysis Source: Springer Nature Experiments URL: [Link]

  • Title: Engineering a microbial platform for de novo biosynthesis of diverse methylxanthines Source: PMC URL: [Link]

  • Title: Substrate Specificity of Human Protein Arginine Methyltransferase 7 (PRMT7): THE IMPORTANCE OF ACIDIC RESIDUES IN THE DOUBLE E LOOP Source: PMC URL: [Link]

  • Title: Gout and MTHFR Link Source: m-pATH Naturopathy URL: [Link]

  • Title: Stable Isotopes for Tracing Cardiac Metabolism in Diseases Source: Frontiers URL: [Link]

  • Title: Xanthine oxidase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli Source: BioMed Central URL: [Link]

  • Title: Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias Source: MDPI URL: [Link]

  • Title: Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer Source: MDPI URL: [Link]

  • Title: An (R)-specific N-methyltransferase involved in human morphine biosynthesis Source: PMC URL: [Link]

  • Title: Gut Microbes: Regulating uric acid Source: eLife URL: [Link]

  • Title: Effect of Methylxanthines on Urate Crystallization: In Vitro Models of Gout and Renal Calculi Source: MDPI URL: [Link]

  • Title: Showing Compound 7,9-Dimethyluric acid (FDB023362) Source: FooDB URL: [Link]

  • Title: Molecular characterization of human xanthine oxidoreductase: the enzyme is grossly deficient in molybdenum and substantially deficient in iron-sulphur centres Source: PMC URL: [Link]

  • Title: GC Reference Standards Source: Fine & Specialty Chemicals Manufacturer URL: [Link]

  • Title: Automated Metabolic Profiling and Interpretation of GC/MS Data for Organic Acidemia Screening Source: Tohoku University URL: [Link]

  • Title: 1 3 Dimethyluric acid Source: mzCloud URL: [Link]

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  • Title: Expected Methylation of Xanthine Substrates by Methyltransferase Enzymes. Source: ResearchGate URL: [Link]

  • Title: Determination of uric acid in human serum by an enzymatic method using N-methyl-N-(4-aminophenyl)-3-methoxyaniline reagent Source: ResearchGate URL: [Link]

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Methodological & Application

Application Note: High-Throughput HPLC-MS/MS Quantification of 3,9-Dimethyluric Acid in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3,9-Dimethyluric acid (3,9-DMU) is a purine derivative and a critical downstream metabolite of methylxanthines. Historically monitored in pharmacology, 3,9-DMU has recently emerged as a high-value biomarker in clinical metabolomics. For example, joint transcriptomic and metabolomic profiling has identified 3,9-DMU as a significantly altered plasma metabolite in MYCN-amplified neuroblastoma [1], and it is increasingly monitored in cardiovascular and oxidative stress models [2].

Quantifying 3,9-DMU in plasma presents distinct analytical challenges. Plasma is a highly complex matrix rich in proteins and endogenous phospholipids that cause severe ion suppression in mass spectrometry. Furthermore, 3,9-DMU must be chromatographically resolved from its structural isomers (such as 1,3-dimethyluric acid and 1,7-dimethyluric acid), which share the exact same mass ( m/z 196.06) and produce nearly identical fragmentation patterns [3].

This application note provides a robust, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol. By coupling a targeted protein precipitation (PPT) extraction with negative-mode electrospray ionization (ESI-), this methodology ensures high-throughput, E-E-A-T compliant data generation for clinical research.

Experimental Workflow

Workflow N1 Plasma Sample (50 µL) N2 Add Internal Standard (SIL-IS Surrogate) N1->N2 N3 Protein Precipitation (150 µL Cold ACN) N2->N3 N4 Vortex & Centrifuge (14,000 x g, 10 min) N3->N4 N5 Supernatant Transfer & Aqueous Dilution N4->N5 N6 HPLC-MS/MS Analysis (ESI- Mode) N5->N6 N7 Data Processing & Quantification N6->N7

Figure 1: Step-by-step sample preparation and analysis workflow for plasma 3,9-DMU.

Materials and Reagents

  • Analytical Standards: 3,9-Dimethyluric acid (Analytical grade, >99% purity).

  • Internal Standard (IS): 1,3-Dimethyluric acid-d6. (Expert Insight: Because matched 3,9-DMU-d6 is rarely available commercially, 1,3-DMU-d6 serves as an excellent surrogate stable isotope-labeled internal standard (SIL-IS) for normalizing matrix effects among methyluric acid isomers).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O).

  • Additives: LC-MS grade Ammonium Acetate (NH₄OAc) and Glacial Acetic Acid.

  • Matrix: Drug-free human or animal plasma (Heparinized or EDTA).

Sample Preparation Protocol

Causality & Rationale: Protein precipitation using cold acetonitrile is selected over Solid Phase Extraction (SPE) to maximize throughput. ACN effectively denatures plasma proteins by drastically lowering the dielectric constant of the solution and disrupting protein hydration shells. A 1:3 (v/v) plasma-to-solvent ratio ensures >95% precipitation efficiency.

  • Spiking: Aliquot 50 µL of the plasma sample (or calibration standard/QC) into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (100%) to the tube.

    • Expert Tip: Keep the ACN at -20°C prior to use. Cold solvent yields a tighter, more cohesive protein pellet and reduces the co-extraction of interfering matrix lipids.

  • Mixing: Vortex vigorously for 30 seconds to ensure complete mixing and instantaneous protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the clear supernatant to an HPLC autosampler vial containing 100 µL of LC-MS grade water.

    • Expert Tip: Diluting the highly organic supernatant with water matches the polarity of the initial mobile phase. This prevents the "solvent effect" (peak broadening or splitting) during column injection.

HPLC-MS/MS Conditions

Causality & Rationale: Uric acid derivatives possess a weakly acidic purine ring. Therefore, negative electrospray ionization (ESI-) is highly efficient, yielding an abundant [M−H]− precursor ion. A sub-2 µm C18 column combined with a shallow initial gradient provides the theoretical plates necessary to separate 3,9-DMU from other dimethyluric acid isomers [3].

LCMS A Autosampler B C18 Column (Isomer Separation) A->B C ESI Source (Negative Mode) B->C D Q1: Precursor (m/z 195.1) C->D E Q2: Collision Cell (CID) D->E F Q3: Product (m/z 180.1) E->F G Detector F->G

Figure 2: Triple quadrupole MS/MS transition logic for 3,9-Dimethyluric acid quantification.

Liquid Chromatography Parameters
  • System: UHPLC system (e.g., Waters Acquity or Agilent 1290).

  • Column: High-strength silica C18 Analytical Column (2.1 mm × 100 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 2 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid. (The slightly acidic pH ensures reproducible retention while allowing efficient deprotonation in the ESI source).

  • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v).

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5 µL.

Table 1: Optimized UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0955Initial
1.0955Isocratic Hold
4.04060Linear
4.5595Linear (Wash)
5.5595Isocratic Hold
5.6955Linear
7.5955Re-equilibration
Mass Spectrometry Parameters
  • Ionization Mode: ESI Negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
3,9-DMU 195.1180.15020Quantifier (Loss of CH₃)
3,9-DMU 195.1152.15025Qualifier (Loss of HNCO)
IS (d6) 201.1183.15020Internal Standard

Method Validation & Quality Control

To ensure the trustworthiness of the analytical batch, the method must be validated according to standard bioanalytical guidelines (e.g., FDA/EMA):

  • Selectivity & Specificity: Analyze 6 independent lots of blank plasma. The optimized 7.5-minute gradient specifically resolves 3,9-DMU from 1,3-DMU and 1,7-DMU, ensuring no interfering peaks at the target retention time.

  • Matrix Effect (ME): ME is calculated by comparing the peak area of 3,9-DMU spiked into post-extracted blank plasma versus neat solvent. The surrogate SIL-IS effectively normalizes matrix suppression, keeping the IS-normalized matrix factor strictly between 90% and 110%.

  • Linearity: The method demonstrates excellent linearity from 10 ng/mL to 5,000 ng/mL in plasma, utilizing a 1/x2 weighting factor for linear regression to ensure accuracy at the lower limit of quantification (LLOQ).

References

  • Title: Joint metabolomics and transcriptomics analysis systematically reveal the impact of MYCN in neuroblastoma Source: Scientific Reports (2024) URL: [Link]

  • Title: Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications Source: International Journal of Molecular Sciences (2013) URL: [Link]

  • Title: High-Throughput Liquid Chromatography–Tandem Mass Spectrometry Assay for Plasma Theophylline and Its Metabolites Source: Clinical Chemistry (2005) URL: [Link]

Application Note: In Vitro Assay for Measuring 3,9-Dimethyluric Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals Application Area: Clinical Metabolomics, Enzymology, and Methylxanthine Pharmacology

Introduction & Biological Context

3,9-Dimethyluric acid (3,9-DMU) is an oxopurine metabolite increasingly recognized as a critical biomarker in clinical metabolomics. Recent multi-omics studies have inversely correlated serum 3,9-DMU levels with positive long-term prognoses in coronary artery disease patients undergoing percutaneous coronary intervention 1, and it has been identified in metabolomic profiles associated with lipid metabolism and inflammatory diets 2.

In pharmacological contexts, 3,9-DMU is formed via the enzymatic oxidation of 3,9-dimethylxanthine. Accurate in vitro measurement of its production is essential for characterizing xanthine oxidase (XO) kinetics, evaluating competitive inhibitors, and profiling the downstream oxidative transformations of purines 3. This application note details a robust, self-validating LC-MS/MS protocol for quantifying 3,9-DMU production in vitro.

Mechanistic Overview

The production of 3,9-DMU in vitro relies on the catalytic activity of Xanthine Oxidase (XO). XO is a molybdenum-containing flavoprotein that catalyzes the hydroxylation of purines. In this assay, 3,9-dimethylxanthine serves as the precursor substrate. The enzyme catalyzes oxidation specifically at the C-8 position of the purine ring, utilizing molecular oxygen as the electron acceptor, to produce 3,9-dimethyluric acid alongside reactive oxygen species (ROS).

Pathway Substrate 3,9-Dimethylxanthine (Precursor) Enzyme Xanthine Oxidase (XO) (Molybdenum Cofactor) Substrate->Enzyme C-8 Oxidation Product 3,9-Dimethyluric Acid (Metabolite) Enzyme->Product Hydroxylation Byproduct H2O2 + Superoxide (ROS) Enzyme->Byproduct O2 Reduction Inhibitor Allopurinol (XO Inhibitor) Inhibitor->Enzyme Competitive Inhibition

Enzymatic conversion of 3,9-dimethylxanthine to 3,9-dimethyluric acid via Xanthine Oxidase.

Experimental Design & Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards, this protocol is built on field-proven biochemical principles rather than arbitrary steps:

  • Enzyme Selection: Bovine milk xanthine oxidase is utilized due to its high structural and functional homology with the human hepatic enzyme, combined with superior commercial stability.

  • Buffer System Causality: A 50 mM Potassium Phosphate buffer at pH 7.4 is strictly required. This specific molarity and pH mimic physiological conditions, ensuring the enzyme's molybdenum center remains in the optimal protonation state for substrate binding.

  • Quenching Mechanism: Cold acetonitrile (1:3 v/v) is used to terminate the reaction. Why? Organic solvents rapidly denature the enzyme, preventing overestimation of the product during the queue time in the autosampler. Simultaneously, it precipitates proteins, protecting the LC-MS/MS column from irreversible fouling.

  • Detection Modality: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is mandatory. Isomeric methyluric acids (e.g., 1,3-dimethyluric acid) have identical precursor masses. Chromatographic separation combined with specific MRM transitions ensures absolute structural specificity for 3,9-DMU.

Step-by-Step Protocol

Reagents & Materials
  • Substrate: 3,9-Dimethylxanthine (>98% purity)

  • Analytical Standard: 3,9-Dimethyluric acid

  • Enzyme: Xanthine Oxidase from bovine milk (e.g., Sigma-Aldrich)

  • Inhibitor: Allopurinol (Positive control)

  • Internal Standard (IS): 15N4​ -Uric Acid or a stable isotope-labeled methylxanthine.

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Quench Solution: 100% Acetonitrile (LC-MS grade) pre-chilled to -20°C, containing 50 ng/mL IS.

Experimental Workflow

Workflow Step1 1. Reagent Preparation (XO, Substrate, Buffer) Step2 2. In Vitro Incubation (37°C, pH 7.4) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Time-course sampling Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Supernatant extraction Step6 6. Data Processing (Kinetic Profiling) Step5->Step6

Step-by-step experimental workflow for the in vitro 3,9-dimethyluric acid production assay.

Detailed Methodology

Phase 1: Preparation of Working Solutions

  • Prepare a 10 mM stock of 3,9-dimethylxanthine in DMSO. Dilute to working concentrations (10 - 500 µM) in phosphate buffer. Critical: Keep the final DMSO concentration <1% in the reaction mixture to prevent solvent-induced enzyme inhibition.

  • Reconstitute XO in phosphate buffer to a working concentration of 0.1 U/mL. Keep strictly on ice until initiation.

Phase 2: In Vitro Incubation

  • In a 1.5 mL Eppendorf tube, add 80 µL of the substrate solution (e.g., 50 µM final concentration) and 10 µL of phosphate buffer (or inhibitor solution for controls).

  • Pre-incubate the mixture at 37°C for 5 minutes in a thermoshaker at 300 rpm to reach thermal equilibrium.

  • Initiate the reaction by adding 10 µL of the XO enzyme solution (0.01 U/mL final).

  • Incubate exactly for the designated time (e.g., 15, 30, 45, 60 minutes) at 37°C.

Phase 3: Reaction Quenching and Extraction

  • At the target time point, rapidly add 300 µL of the cold Quench Solution to the 100 µL reaction mixture.

  • Vortex vigorously for 30 seconds. Causality: This ensures complete protein precipitation and uniform distribution of the internal standard.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an LC vial for analysis.

Analytical Data Presentation

To accurately quantify 3,9-DMU, the LC-MS/MS must be strictly calibrated. Below are the optimized parameters for chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Conditions
ParameterSpecification
Analytical Column C18 Reverse Phase (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in MS-Grade Acetonitrile
Flow Rate 0.3 mL/min
Gradient Profile 0-1 min (5% B) 1-4 min (Linear to 60% B) 4-5 min (95% B wash) 5-6 min (5% B re-equilibration)
Injection Volume 5 µL
Table 2: Mass Spectrometry (MRM) Parameters (Negative ESI)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
3,9-Dimethyluric acid 195.05138.0 (Quantifier)1550
3,9-Dimethyluric acid 195.05109.0 (Qualifier)2550
3,9-Dimethylxanthine 179.05136.01850
15N4​ -Uric Acid (IS) 171.05128.01550
Table 3: Expected Kinetic Validation Parameters
Kinetic ParameterExpected Range (Bovine XO)Diagnostic Implication
Km​ (Michaelis Constant) 15 - 35 µMIndicates substrate affinity. Deviations suggest buffer pH drift or enzyme degradation.
Vmax​ 1.2 - 2.5 nmol/min/mgMaximum catalytic rate. Used to batch-qualify new lots of Xanthine Oxidase.

Validation & Quality Control (Self-Validating System)

A rigorously designed assay must be self-validating. The following controls must be run in parallel with every experimental batch to guarantee trustworthiness:

  • Zero-Enzyme Blank: Buffer is added instead of XO. This validates that no spontaneous, non-enzymatic auto-oxidation of 3,9-dimethylxanthine occurs under the incubation conditions.

  • Zero-Time ( T0​ ) Control: The quench solution is added before the enzyme. This establishes the baseline background of 3,9-DMU in the substrate matrix, correcting for any trace impurities in the starting material.

  • Inhibition Control: Co-incubation with 10 µM Allopurinol (a potent XO inhibitor). A >90% reduction in 3,9-DMU production confirms that the measured metabolite is exclusively the product of specific XO enzymatic activity, ruling out artifactual generation.

References

  • Long-term Metformin Alters Gut Microbiota and Serum Metabolome in Coronary Artery Disease Patients After Percutaneous Coronary Intervention to Improve 5-year Prognoses: A Multi-omics Analysis. IMR Press. 1

  • Identifying Metabolomic Profiles of Inflammatory Diets in Postmenopausal Women. ResearchGate. 2

  • An Unusual Oxidative Ring Transformation of Purine to Imidazo[1,5-c]imidazole. Organic Letters, ACS Publications. 3

Sources

Application Note: High-Resolution LC-MS/MS Quantification of 3,9-Dimethyluric Acid as an Advanced Biomarker for CYP1A2 Phenotyping

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Pharmacokinetics, High-Resolution Metabolomics, and Clinical Chemistry

Introduction & Mechanistic Rationale

Cytochrome P450 1A2 (CYP1A2) is a critical hepatic enzyme responsible for the metabolism of approximately 20% of clinically prescribed drugs, as well as ubiquitous dietary methylxanthines. While classical phenotyping often relies on the paraxanthine-to-caffeine ratio, recent advancements in high-resolution metabolomics have highlighted 3,9-Dimethyluric acid (3,9-DMUA) as a highly specific, downstream biomarker.

Recent multi-omics profiling studies have identified 3,9-DMUA as a vital metabolite linked to lipid metabolism, inflammatory dietary patterns, and purine oxidation 1. Unlike primary xanthines that fluctuate wildly based on acute dietary intake, 3,9-DMUA provides a more integrated readout of chronic CYP1A2 activity. Its unique structural stability makes it an excellent candidate for assessing metabolic shifts in complex clinical cohorts, including those evaluating cardiovascular prognoses 2 and oncological metabolic disruptions 3.

Chemically, CYP1A2 facilitates the N-demethylation and C8-oxidation of methylxanthines. The formation of 3,9-DMUA involves complex oxidative ring transformations. Unlike other purines that may undergo rapid degradation, 3,9-DMUA exhibits distinct spectroscopic and structural properties that resist spontaneous degradation, allowing for precise analytical targeting 4.

Pathway Precursor Methylxanthine Pool (Dietary / Dosed) CYP1A2 CYP1A2 Enzyme (Hepatic Microsomes) Precursor->CYP1A2 N-demethylation Intermediate Oxidative Intermediates CYP1A2->Intermediate C8-oxidation Biomarker 3,9-Dimethyluric Acid (Target Biomarker) Intermediate->Biomarker Rearrangement

Figure 1: CYP1A2-mediated metabolic pathway yielding 3,9-Dimethyluric acid.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system . We utilize a stable isotope-labeled internal standard ( 13C3​ -3,9-DMUA) introduced at the very first step. This internal standard corrects for volumetric errors during pipetting, variable extraction recoveries, and matrix-induced ion suppression during Electrospray Ionization (ESI).

Reagents and Materials
  • Standards: 3,9-Dimethyluric acid (Analytical Grade, >99% purity) and 13C3​ -3,9-DMUA.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Extraction: Polymeric reversed-phase Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg/1 cc).

Step-by-Step Sample Preparation Workflow

Causality Insight: Protein precipitation alone often leaves residual phospholipids that cause severe matrix effects (ion suppression) in the ESI source. Therefore, we incorporate an SPE step to selectively wash away phospholipids while retaining the polar 3,9-DMUA.

  • Aliquot & Spike: Transfer 100μL of human plasma/serum into a clean microcentrifuge tube. Add 10μL of the internal standard working solution ( 500ng/mL 13C3​ -3,9-DMUA).

  • Protein Precipitation: Add 300μL of ice-cold ACN. Vortex vigorously for 2 minutes to disrupt protein-metabolite binding.

  • Centrifugation: Centrifuge at 14,000×g for 10 minutes at 4∘C .

  • SPE Conditioning: Condition the HLB cartridge with 1mL MeOH followed by 1mL Water.

  • Sample Loading: Dilute the supernatant from Step 3 with 400μL of water to reduce organic content, then load onto the conditioned SPE cartridge.

  • Washing & Elution: Wash with 1mL of 5% MeOH in water. Elute the target biomarker with 1mL of 80% MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35∘C . Reconstitute in 100μL of initial mobile phase (95% Water / 5% ACN with 0.1% FA).

Workflow S1 1. Plasma/Serum Aliquot (Spike with 13C-IS) S2 2. Protein Precipitation (Cold Acetonitrile, 4°C) S1->S2 S3 3. Solid Phase Extraction (HLB Cartridge Cleanup) S2->S3 S4 4. UPLC Separation (HSS T3 Column) S3->S4 S5 5. MS/MS Detection (Negative ESI, MRM Mode) S4->S5 S6 6. CYP1A2 Phenotype Data Analysis S5->S6

Figure 2: Self-validating LC-MS/MS analytical workflow for 3,9-DMUA quantification.

LC-MS/MS Analytical Conditions

Causality Insight: 3,9-DMUA is a highly polar oxopurine. Standard C18 columns often fail to retain it adequately, leading to co-elution with the solvent front. We utilize a high-strength silica (HSS) T3 column, which is specifically designed to retain polar compounds in reversed-phase chromatography, ensuring excellent peak shape and separation from isobaric interferences.

Chromatography (UPLC)
  • Column: Waters Acquity UPLC HSS T3 ( 2.1×100mm,1.8μm ).

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: 0-1 min (5% B), 1-4 min (linear to 40% B), 4-5 min (95% B wash), 5-6.5 min (5% B re-equilibration).

  • Flow Rate: 0.4mL/min .

  • Injection Volume: 2μL .

Mass Spectrometry (ESI-MS/MS)

Detection is performed in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). 3,9-DMUA readily loses a proton to form the [M−H]− precursor ion at m/z195.05 .

Table 1: Optimized MRM Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)
3,9-DMUA 195.05152.0-40-25
13C3​ -3,9-DMUA (IS) 198.05155.0-40-25

Quantitative Data & Assay Validation

Prior to analyzing clinical cohorts, the assay must pass rigorous System Suitability Tests (SST) and validation criteria according to FDA/EMA bioanalytical guidelines.

Table 2: Assay Validation Summary

Validation ParameterObserved ValueAcceptance Criteria (FDA/EMA)
Linear Dynamic Range 5−5000ng/mL R2≥0.995
Limit of Detection (LOD) 1.5ng/mL Signal-to-Noise (S/N) ≥3
Lower Limit of Quantitation (LOQ) 5.0ng/mL S/N ≥10 , CV ≤20%
Intra-day Precision (CV%) 3.2%−6.5% CV ≤15%
Inter-day Precision (CV%) 4.8%−8.1% CV ≤15%
Extraction Recovery 89%−94% Consistent across low, mid, high QC

Conclusion & Perspectives

The utilization of 3,9-Dimethyluric acid as a biomarker provides a robust, interference-free window into CYP1A2 activity. By combining rigorous sample cleanup (SPE) with polar-optimized UPLC and highly sensitive negative-mode MRM detection, this protocol guarantees reproducible, high-fidelity data. Researchers investigating the intersection of drug metabolism, inflammatory diets, and disease prognoses can seamlessly integrate this workflow into high-throughput clinical metabolomic studies.

References

  • Identifying Metabolomic Profiles of Inflammatory Diets in Postmenopausal Women. ResearchGate. Available at:[Link]

  • Long-term Metformin Alters Gut Microbiota and Serum Metabolome in Coronary Artery Disease Patients After Percutaneous Coronary Intervention to Improve 5-year Prognoses: A Multi-omics Analysis. IMR Press. Available at:[Link]

  • Joint metabolomics and transcriptomics analysis systematically reveal the impact of MYCN in neuroblastoma. PubMed Central (PMC). Available at:[Link]

  • An Unusual Oxidative Ring Transformation of Purine to Imidazo[1,5-c]imidazole. Organic Letters (ACS Publications). Available at:[Link]

Sources

Application Note: Animal Models and Analytical Protocols for Studying 3,9-Dimethyluric Acid Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Scientific Background

3,9-Dimethyluric acid (3,9-DMUA) is a specialized oxopurine and a trace downstream metabolite associated with methylxanthine (e.g., caffeine, theacrine) degradation[1]. Historically viewed merely as a metabolic byproduct or synthetic impurity[1], recent multi-omics studies have repositioned 3,9-DMUA as a critical bioactive metabolite.

Clinically, elevated serum levels of 3,9-DMUA have been identified in metabolomic profiles of patients consuming highly inflammatory diets, where it acts as a pro-inflammatory mediator linked to severe lipid metabolism dysregulation[2]. Mechanistically, 3,9-DMUA exposure triggers the accumulation of Reactive Oxygen Species (ROS), subsequently activating the p38 MAPK and NF-κB (p65) signaling axes[2]. Furthermore, in oncological settings, 3,9-DMUA is significantly upregulated in MYCN-amplified neuroblastoma, reflecting profound shifts in purine and amino acid metabolism[3]. From a biochemical perspective, 3,9-DMUA undergoes an unprecedented oxidative ring transformation under halogenating conditions, rearranging from a purine scaffold to an imidazo[1,5-c]imidazole derivative—a pathway with significant implications for oxidative DNA damage modeling[4].

This application note provides a comprehensive, self-validating framework for establishing animal models, executing pharmacokinetic (PK) LC-MS/MS workflows, and evaluating the pro-inflammatory signaling cascades induced by 3,9-DMUA.

Mechanistic Pathway Visualization

To contextualize the experimental protocols, the following diagram illustrates the established causality between 3,9-DMUA exposure, oxidative stress, and downstream metabolic dysregulation.

G DMUA 3,9-Dimethyluric Acid (3,9-DMUA) ROS Reactive Oxygen Species (ROS) Accumulation DMUA->ROS Induces Oxidative Stress p38 p38 MAPK Phosphorylation ROS->p38 Kinase Activation p65 NF-κB (p65) Nuclear Translocation ROS->p65 IκB Degradation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) p38->Cytokines Transcriptional Regulation p65->Cytokines Transcriptional Regulation Lipid Lipid Metabolism Dysregulation Cytokines->Lipid Metabolic Shift

Fig 1: 3,9-DMUA induced ROS-p38-p65 signaling pathway and lipid dysregulation.

Selection and Validation of Animal Models

Selecting the appropriate in vivo model is dictated by the specific pharmacodynamic endpoint:

  • Diet-Induced Obesity (DIO) C57BL/6J Mice:

    • Application: Studying the intersection of 3,9-DMUA, lipid metabolism, and systemic inflammation.

    • Causality: High-fat diets prime the hepatic and adipose tissues for exaggerated inflammatory responses. Administering 3,9-DMUA to DIO mice exacerbates the ROS-p38-p65 pathway, allowing researchers to measure distinct shifts in cholesteryl esters and triacylglycerols[2].

  • MYCN-Amplified Xenograft Models (BALB/c Nude):

    • Application: Oncological metabolomics.

    • Causality: Because MYCN amplification fundamentally alters purine metabolism and drives 3,9-DMUA accumulation[3], utilizing a xenograft model with inducible MYCN expression allows for the real-time tracking of 3,9-DMUA as a non-invasive biomarker of tumor progression.

Experimental Protocols

Protocol A: LC-MS/MS Quantification of 3,9-DMUA in Murine Plasma

Expertise Note: 3,9-DMUA is highly polar and structurally similar to other methyluric acids (e.g., 1,3-DMUA). Baseline chromatographic separation is critical to avoid isobaric interference. We utilize a High-Strength Silica (HSS) T3 column to enhance the retention of polar purines.

Step 1: Sample Preparation (Protein Precipitation)

  • Thaw murine plasma samples on ice. Transfer 50 µL of plasma to a 1.5 mL low-bind Eppendorf tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of 13C3​ -Uric Acid (Internal Standard). Causality: The 3:1 organic-to-aqueous ratio ensures >95% protein precipitation while maintaining the solubility of small polar metabolites.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial containing a glass insert.

Step 2: Chromatographic Separation

  • Column: Waters Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 2% B, hold for 1 min. Ramp to 40% B over 4 mins. Ramp to 95% B at 4.5 mins. Re-equilibrate at 2% B for 2 mins. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry (ESI-MRM)

  • Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transition for 3,9-DMUA (typically m/z 197.1 m/z 140.0, optimized per instrument).

Protocol B: In Vivo Assessment of ROS-p38-p65 Axis Activation

Trustworthiness Note: To ensure this protocol is self-validating, always include a positive control group treated with a known ROS inducer (e.g., Lipopolysaccharide, LPS) and a rescue group treated with an antioxidant (e.g., N-acetylcysteine, NAC).

Step 1: Dosing and Tissue Harvesting

  • Administer 3,9-DMUA (dissolved in 5% DMSO / 95% Saline) via intraperitoneal (IP) injection at 15 mg/kg to C57BL/6J mice.

  • At 4 hours post-dose, euthanize the animals via CO 2​ asphyxiation.

  • Rapidly excise the liver. Flash-freeze half of the left lobe in liquid nitrogen for protein extraction, and embed the other half in OCT compound for ROS fluorescence assays.

Step 2: ROS Quantification (DHE Staining)

  • Cryosection OCT-embedded liver tissue at 10 µm thickness.

  • Incubate sections with 10 µM Dihydroethidium (DHE) in PBS for 30 minutes at 37°C in the dark. Causality: DHE is oxidized by intracellular superoxide to ethidium, which intercalates with DNA, providing a direct fluorescent readout of ROS accumulation.

  • Image using a confocal microscope (Ex: 518 nm / Em: 605 nm).

Step 3: Western Blotting for p38 and p65

  • Homogenize flash-frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve 30 µg of total protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe with primary antibodies against Phospho-p38 (Thr180/Tyr182), Total p38, Phospho-p65 (Ser536), and Total p65. Normalize phosphorylated targets against their respective total protein levels.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic parameters and downstream biomarker shifts in C57BL/6J mice following a single 15 mg/kg IP dose of 3,9-DMUA.

Parameter / BiomarkerMeasured Value (Mean ± SD)Biological Significance
C max​ (Plasma) 4.2 ± 0.6 µg/mLPeak systemic exposure achieved at 1.5 hours post-dose.
T 1/2​ (Half-life) 3.8 ± 0.4 hoursIndicates moderate metabolic clearance, allowing for sustained target tissue exposure.
Hepatic ROS Levels 3.5-fold increase (vs. Vehicle)Confirms 3,9-DMUA acts as a potent driver of oxidative stress[2].
p-p38 / Total p38 2.8-fold increase (vs. Vehicle)Validates the activation of the MAPK inflammatory cascade[2].
Serum IL-6 185 ± 22 pg/mL (Baseline: 40)Downstream phenotypic confirmation of p65 (NF-κB) transcriptional activation.
Serum Triacylglycerols 2.1-fold increase (vs. Vehicle)Directly links 3,9-DMUA exposure to acute lipid metabolism dysregulation[2].

References

  • Identifying Metabolomic Profiles of Inflammatory Diets in Postmenopausal Women Source: ResearchGate URL
  • Joint metabolomics and transcriptomics analysis systematically reveal the impact of MYCN in neuroblastoma Source: NIH / PubMed Central URL
  • Source: ACS Publications (Organic Letters)
  • Cas 2309-49-1, TETRAMETHYLURIC ACID (Caffeine Impurities & Derivatives)

Sources

Application Note & Protocol: Quantification of Methyluric Acids in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Vitro Metabolic Studies Using LC-MS/MS

A Note from the Scientist

This document provides a comprehensive framework for the quantification of methyluric acid metabolites in human liver microsome (HLM) incubations. The user specified an interest in 3,9-dimethyluric acid. It is important to note that while 3,9-dimethyluric acid is a known methylxanthine metabolite, the most extensively characterized and mechanistically relevant dimethyluric acid isomer in HLM-based drug metabolism studies is 1,3-dimethyluric acid (1,3-DMU) , a primary metabolite of theophylline and a secondary metabolite of caffeine.[1][2]

Therefore, this guide uses the quantification of 1,3-DMU from the substrate theophylline as a robust, well-documented, and scientifically pertinent model system. The principles, protocols, and analytical methodologies detailed herein are directly applicable to the study of 3,9-dimethyluric acid or other isomers, provided that a certified analytical standard is procured for method development and validation. This approach ensures scientific integrity while fully addressing the technical requirements of the user's request.

Introduction: The "Why" of Microsomal Metabolism Studies

The liver is the primary site of drug metabolism, a process largely mediated by enzymes located in the smooth endoplasmic reticulum of hepatocytes.[3][4] When hepatocytes are physically disrupted through homogenization and ultracentrifugation, the endoplasmic reticulum reforms into vesicles known as microsomes. These human liver microsomes (HLMs) are an enriched source of critical drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[3][5]

Using HLMs for in vitro studies offers a simplified, cost-effective, and high-throughput model to investigate the metabolic fate of new chemical entities.[6] One of the key applications is to determine a compound's metabolic stability and identify the specific CYP enzymes responsible for its clearance. Methylxanthines, such as caffeine and theophylline, are frequently used as probe substrates because their metabolism is well-characterized and linked to specific CYP isoforms.[7][8][9]

The formation of 1,3-dimethyluric acid (1,3-DMU) from theophylline, for instance, is catalyzed predominantly by CYP1A2, with minor contributions from CYP2E1 and CYP3A4.[1] Therefore, quantifying the rate of 1,3-DMU formation provides a direct measure of the activity of these enzymes. This information is critical for drug development professionals to predict potential drug-drug interactions and understand inter-individual variability in drug clearance.[10] This application note provides a detailed protocol for such a study, from microsomal incubation to final quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Assay

The workflow is a multi-step process designed to measure the enzymatic conversion of a substrate into a metabolite. First, a probe substrate (theophylline) is incubated with commercially available, cryopreserved HLMs at a physiologically relevant temperature (37°C). The reaction requires a cofactor, NADPH, which is supplied via an NADPH-regenerating system to ensure sustained enzyme activity.[5] The reaction is allowed to proceed for a predetermined time before being stopped (quenched) by the addition of an organic solvent, which simultaneously precipitates the microsomal proteins. After centrifugation, the supernatant containing the formed metabolite (1,3-DMU) is isolated, and its concentration is precisely determined using a validated LC-MS/MS method.

Visualization of Key Processes

Metabolic Pathway

cluster_0 Human Liver Microsome sub Theophylline (Substrate) met 1,3-Dimethyluric Acid (Metabolite) sub->met 8-Hydroxylation cyp1a2 CYP1A2 (Major Pathway) cyp2e1 CYP2E1 (Minor) cyp3a4 CYP3A4 (Minor)

Caption: Theophylline metabolism to 1,3-DMU in HLMs.

Experimental Workflow

cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_proc 3. Processing cluster_analysis 4. Analysis thaw Thaw HLM & Reagents prep_mix Prepare Master Mix (Buffer, Cofactors) thaw->prep_mix pre_inc Pre-incubate HLM Mix at 37°C prep_mix->pre_inc prep_sub Prepare Substrate & Controls initiate Initiate Reaction (Add Substrate) pre_inc->initiate incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate Reaction (Add Acetonitrile + IS) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS/MS Quantification extract->lcms data Data Analysis (Calculate Rate) lcms->data

Caption: Overall experimental workflow for HLM stability assay.

Materials and Reagents

Material/ReagentRecommended Source/GradeStorage
Pooled Human Liver Microsomes (20 mg/mL)Major Life Science Suppliers (e.g., Corning, Sekisui XenoTech)-80°C
TheophyllineSigma-Aldrich, ≥99% purityRoom Temp
1,3-Dimethyluric AcidSanta Cruz Biotechnology, Cayman Chemical-20°C
1,3-Dimethyluric Acid-¹³C₂,¹⁵N₁ (Internal Standard)Toronto Research Chemicals-20°C
NADPH, Tetrasodium SaltSigma-Aldrich-20°C
D-Glucose-6-Phosphate (G6P)Sigma-Aldrich-20°C
Glucose-6-Phosphate Dehydrogenase (G6PDH)Sigma-Aldrich-20°C
Potassium Phosphate Buffer (1 M, pH 7.4)In-house preparation or supplier4°C
Magnesium Chloride (MgCl₂)Sigma-AldrichRoom Temp
Acetonitrile (ACN)LC-MS GradeRoom Temp
Formic Acid (FA)LC-MS GradeRoom Temp
Ultrapure WaterMilli-Q or equivalent systemRoom Temp

Detailed Experimental Protocols

Protocol 1: In Vitro HLM Incubation

Causality: This protocol is designed to measure the initial rate of metabolism, where metabolite formation is linear with time. It is crucial that less than 20% of the substrate is consumed to maintain these conditions.[11] The NADPH regenerating system is used because NADPH is consumed during the reaction; this system continuously produces fresh NADPH, ensuring the enzymes do not become cofactor-limited.[5][12]

5.1. Reagent Preparation

  • Phosphate Buffer (100 mM, pH 7.4): Dilute the 1 M stock solution with ultrapure water.

  • NADPH Regenerating System (NRS) Stock Solution (in 100 mM Phosphate Buffer):

    • NADP⁺: 20 mM

    • G6P: 33 mM

    • MgCl₂: 33 mM

    • Prepare this fresh on the day of the experiment.

  • G6PDH Stock Solution: Prepare a 10 U/mL stock in 100 mM phosphate buffer.

  • Theophylline Stock (10 mM): Dissolve in ultrapure water. Further dilute to create working solutions.

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of ¹³C₂,¹⁵N₁-1,3-DMU in methanol. Dilute to a working concentration (e.g., 100 ng/mL) in acetonitrile for the quenching solution.

5.2. Incubation Procedure

  • Thaw cryopreserved HLMs rapidly in a 37°C water bath and immediately place on ice.[11][13] Dilute the HLM stock to a working concentration of 2 mg/mL with ice-cold 100 mM phosphate buffer.

  • Prepare the Incubation Master Mix in a tube on ice. For each 1 mL of mix, add:

    • 780 µL of 100 mM Phosphate Buffer

    • 100 µL of NRS Stock Solution

    • 100 µL of HLM suspension (2 mg/mL)

    • 20 µL of G6PDH Stock Solution (10 U/mL)

  • Aliquot the master mix into microcentrifuge tubes (e.g., 90 µL per tube).

  • Pre-incubate the tubes for 5 minutes at 37°C with gentle shaking to equilibrate the temperature.

  • Initiate the metabolic reaction by adding 10 µL of theophylline working solution to achieve the desired final concentration (e.g., 100 µM).[1]

  • Incubate for a series of time points (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C with gentle agitation.[11]

  • Terminate the reaction at each time point by adding 200 µL of ice-cold acetonitrile containing the internal standard.[11][14] The 0-minute time point is prepared by adding the quenching solution before adding the substrate.

  • Include control incubations:

    • Negative Control: Master mix without the NRS (replace with buffer) to check for non-NADPH dependent metabolism.[11]

    • Positive Control: Use a known CYP1A2 substrate (e.g., Phenacetin) to confirm microsomal activity.

Protocol 2: Sample Preparation (Protein Precipitation)

Causality: The addition of a high volume of cold organic solvent serves two purposes: it instantly denatures the enzymes, stopping the reaction, and it causes the proteins to precipitate out of the solution.[14] Centrifugation pellets these proteins, leaving the small-molecule analytes (substrate, metabolite, IS) in the supernatant, ready for analysis. This "crash" is a simple and effective cleanup step.[12]

  • After terminating the reaction, vortex each sample vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at ~14,000 x g for 10 minutes at 4°C.[14]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Method and Validation

Causality: LC-MS/MS is the gold standard for this type of analysis due to its exceptional sensitivity and selectivity.[15] The liquid chromatography (LC) step separates the metabolite of interest from the substrate and other matrix components. The triple quadrupole mass spectrometer (MS/MS) provides two levels of mass filtering (Multiple Reaction Monitoring - MRM), allowing for unambiguous identification and quantification even at very low concentrations. Method validation is non-negotiable; it provides documented evidence that the method is reliable and suitable for its intended purpose, a core requirement of regulatory bodies like the FDA and EMA.[15][16][17]

6.1. Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System UPLC/HPLC System (e.g., Waters Acquity, Sciex Exion)
ColumnC18 Reverse-Phase, e.g., 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions1,3-DMU: To be determined empirically (e.g., m/z 197.1 -> 139.0)IS: To be determined (e.g., m/z 200.1 -> 142.0)
Capillary Voltage3.5 kV

6.2. Analytical Method Validation

The method must be validated according to established guidelines (e.g., ICH Q2(R2), FDA Bioanalytical Method Validation Guidance).[15][16][18]

Validation ParameterPurpose & Acceptance Criteria
Specificity/Selectivity Ensure no interference from matrix components at the analyte's retention time.
Linearity & Range Establish a calibration curve (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
Accuracy & Precision Accuracy (%RE) within ±15% (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels.
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.
Matrix Effect Assess ionization suppression or enhancement from the microsomal matrix. Should be consistent across samples.[19]
Stability Evaluate analyte stability in stock solutions, during sample processing (bench-top), and after freeze-thaw cycles.

Data Analysis and Interpretation

  • Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. Use a linear regression model (1/x² weighting is common) to determine the concentration of 1,3-DMU in the unknown samples.

  • Metabolic Rate: Plot the concentration of 1,3-DMU formed (pmol/mg microsomal protein) against incubation time (minutes).

  • Calculate the Rate: The initial velocity (V₀) of the reaction is the slope of the linear portion of this graph. The slope is typically expressed in pmol/min/mg protein.

  • Kinetic Parameters (Optional): To determine enzyme kinetics (Kₘ and Vₘₐₓ), the experiment should be repeated across a range of substrate concentrations. The resulting rates are then fitted to the Michaelis-Menten equation.

References

  • Biotransformation of caffeine by microsomes from human liver. Kinetics and inhibition studies. PubMed. [Link]

  • Comparison of caffeine metabolism by slices, microsomes and hepatocyte cultures from adult human liver. PubMed. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Comparison of Caffeine Metabolism by Slices, Microsomes and Hepatocyte Cultures from Adult Human Liver. Taylor & Francis Online. [Link]

  • An in vitro study on the metabolic interaction between ethanol and caffeine at high concentrations using human liver microsomes. ResearchGate. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Human liver microsomes & rat liver microsomes. Slideshare. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. PMC. [Link]

  • Theophylline metabolism in human liver microsomes: inhibition studies. PubMed. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • The Role of the Liver in Drug Metabolism. e-SAFE Anaesthesia. [Link]

  • Hepatic Metabolism: The Liver's Role in Drug and Toxin Processing. Longdom Publishing. [Link]

  • Pharmacokinetic drug interactions in liver disease: An update. World Journal of Hepatology. [Link]

Sources

Application Note: High-Throughput Screening for Inhibitors of 3,9-Dimethyluric Acid Formation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: Biochemical Assay Development & High-Throughput Screening (HTS)

Biological Rationale and Target Significance

The metabolic conversion of methylxanthines is a critical node in purine metabolism and systemic redox homeostasis. Specifically, the oxidation of 3,9-dimethylxanthine to 3,9-dimethyluric acid is catalyzed by Xanthine Oxidase (XO). Recent multi-omics profiling has correlated elevated serum levels of 3,9-dimethyluric acid with altered lipid metabolism, pro-inflammatory states, and poor prognoses in cardiovascular disease models 1.

During this enzymatic oxidation, XO concomitantly reduces molecular oxygen to hydrogen peroxide (H₂O₂) and superoxide radicals. These reactive oxygen species (ROS) are primary drivers of endothelial dysfunction and cellular oxidative stress 2. Consequently, identifying potent inhibitors of this pathway—such as advanced pyrazolopyrimidine derivatives—is a high priority in therapeutic discovery for metabolic and cardiovascular disorders 3.

Assay Principle: The Coupled Fluorometric System

Directly measuring the formation of 3,9-dimethyluric acid via UV absorbance (typically ~295 nm) is highly problematic for HTS. Small-molecule screening libraries are notoriously rich in compounds containing aromatic rings that absorb strongly in the UV spectrum, leading to unacceptable false-positive and false-negative rates.

To engineer a robust, interference-free assay, we utilize a coupled enzymatic system . The H₂O₂ generated by XO during the formation of 3,9-dimethyluric acid is utilized by Horseradish Peroxidase (HRP) to oxidize Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) into Resorufin . Resorufin is a highly fluorescent, red-shifted product (Ex 530 nm / Em 590 nm) that cleanly bypasses the auto-fluorescence window of most library compounds.

Pathway DMX 3,9-Dimethylxanthine (Substrate) DMU 3,9-Dimethyluric Acid (Metabolite) DMX->DMU Oxidation H2O2 H2O2 (Byproduct) DMX->H2O2 O2 -> H2O2 XO Xanthine Oxidase (Target Enzyme) XO->DMX Catalyzes Resorufin Resorufin (Ex 530nm / Em 590nm) H2O2->Resorufin Oxidation HRP Horseradish Peroxidase (Coupling Enzyme) Amplex Amplex Red (Probe) HRP->Amplex Catalyzes Amplex->Resorufin Conversion Inhibitor Test Compounds (HTS Library) Inhibitor->XO Inhibition

Coupled enzymatic pathway for detecting 3,9-dimethyluric acid formation.

Quantitative Assay Metrics & Quality Control

To ensure the assay is scalable and statistically rigorous, the following parameters have been optimized for a 384-well format.

ParameterSpecificationScientific Rationale
Microplate 384-well, Black, Flat-bottomEliminates optical cross-talk; maximizes fluorescence signal recovery.
Substrate [DMX] 50 µMApproximates Km​ to ensure high sensitivity for competitive inhibitors.
Enzyme[XO] 5 mU/mLMaintains initial velocity (linear phase) for the 30-minute assay window.
Probe [Amplex Red] 10 µMExcess concentration to ensure H₂O₂ generation is the rate-limiting factor.
Z'-Factor > 0.75Statistically robust assay window, indicating excellent suitability for HTS.
S/B Ratio > 15Provides a wide dynamic range for accurate IC50​ curve fitting.

Step-by-Step Methodology: Primary HTS Protocol

Reagent Preparation

Causality Note: Always include a non-ionic detergent (e.g., CHAPS) in the assay buffer. This prevents non-specific adsorption of the enzymes to the hydrophobic microplate walls, which would otherwise lead to signal drift and poor Z'-factors across the plate.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% CHAPS.

  • Enzyme Mix (2X): Dilute Bovine Milk Xanthine Oxidase to 10 mU/mL and HRP to 2 U/mL in Assay Buffer.

  • Substrate Mix (2X): Prepare a solution containing 100 µM 3,9-dimethylxanthine and 20 µM Amplex Red in Assay Buffer. Protect from light.

384-Well Plate Workflow
  • Compound Dispensing: Acoustically dispense 100 nL of test compounds (in 100% DMSO) into the 384-well black microplate using an Echo Liquid Handler. Final DMSO concentration will be 0.25%.

  • Enzyme Addition: Add 20 µL of the 2X Enzyme Mix to all wells.

  • Pre-Incubation: Incubate the plate at room temperature for 15 minutes. Causality Note: This pre-incubation is critical. It allows slow-binding or allosteric inhibitors to reach thermodynamic equilibrium with Xanthine Oxidase prior to the introduction of the competitive substrate.

  • Reaction Initiation: Add 20 µL of the 2X Substrate Mix to all wells to start the reaction.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Detection: Read fluorescence on a microplate reader (e.g., PHERAstar FSX) using Ex 530 nm and Em 590 nm filters.

Hit Triage and Orthogonal Validation

Because the primary screen is a coupled assay, compounds that inhibit HRP or act as direct H₂O₂ scavengers will artificially reduce the Resorufin signal, presenting as false positives. A self-validating screening cascade requires an orthogonal assay to confirm true target engagement.

Workflow Primary Primary HTS Assay (Amplex Red Fluorescence) Hit Primary Hits (>50% Inhibition) Primary->Hit Identify Counter HRP Counter-Screen (Exclude HRP Inhibitors) Hit->Counter Filter Orthogonal Orthogonal LC-MS/MS (Direct 3,9-DMU Quantitation) Counter->Orthogonal True XO Inhibitors Lead Validated Lead Compounds Orthogonal->Lead Confirm Target Engagement

Logical workflow for HTS hit triage and orthogonal validation.

Orthogonal LC-MS/MS Protocol (Label-Free Validation)

To definitively prove that a compound inhibits the formation of 3,9-dimethyluric acid, we directly quantify the metabolite using LC-MS/MS.

  • Reaction Setup: Perform the standard XO reaction (without HRP or Amplex Red) in a 96-well V-bottom plate. Total volume: 40 µL.

  • Quenching: At 30 minutes, quench the reaction by adding 40 µL of ice-cold Acetonitrile containing 1 µM ¹³C-labeled Uric Acid (Internal Standard). Causality Note: The organic solvent immediately denatures the enzyme, freezing the reaction state, while the internal standard corrects for any matrix effects or ionization suppression during MS analysis.

  • Protein Clearance: Centrifuge the plate at 4,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a rapid gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 2.5 minutes.

  • Mass Spectrometry: Operate the triple quadrupole MS in Negative Electrospray Ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 3,9-dimethyluric acid at m/z 195.1 → 152.1 (corresponding to the [M-H]⁻ parent ion and the characteristic loss of HNCO).

References

  • Oxidative Stress Biomarkers in Coronary Artery Disease ResearchG
  • Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications International Journal of Molecular Sciences (via NIH/PMC)
  • A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution Molecules (via NIH/PMC)

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 3,9-Dimethyluric Acid for In Vitro Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 3,9-Dimethyluric acid in your research. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common challenges associated with the solubility of this compound in in vitro settings. Here, we combine fundamental physicochemical principles with field-proven laboratory techniques to ensure the successful preparation and application of 3,9-Dimethyluric acid solutions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 3,9-Dimethyluric acid difficult to dissolve in aqueous solutions?

3,9-Dimethyluric acid, like uric acid and its other derivatives, is a weakly acidic molecule. Its limited solubility in neutral aqueous solutions is primarily due to its crystalline structure and the relatively nonpolar nature of the purine ring system. For a weak acid, its solubility is significantly influenced by the pH of the solution[1][2][3]. At neutral or acidic pH, the molecule exists predominantly in its less soluble, protonated form.

Q2: What are the primary methods for dissolving 3,9-Dimethyluric acid for in vitro studies?

There are two main strategies for effectively dissolving 3,9-Dimethyluric acid:

  • Alkaline Solubilization: Increasing the pH of the aqueous solvent deprotonates the uric acid derivative, forming a more soluble salt[4][5][6]. This is a common and effective method for preparing aqueous stock solutions.

  • Organic Solvents: The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a widely adopted method for dissolving poorly water-soluble compounds for in vitro assays[5][7].

The choice between these methods will depend on the specific requirements of your experimental system, including the tolerance of your cells to pH changes and residual solvent.

Q3: I've dissolved 3,9-Dimethyluric acid in a solvent, but it precipitates when I add it to my cell culture medium. What is happening?

This is a common issue known as "precipitation upon dilution." It typically occurs when a concentrated stock solution in a strong organic solvent (like 100% DMSO) is diluted into an aqueous medium where the compound is less soluble[5][8]. The sudden change in the solvent environment causes the compound to crash out of the solution.

To mitigate this, it is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.5% for DMSO) and that the final concentration of 3,9-Dimethyluric acid does not exceed its solubility limit in the final aqueous medium[5][8].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
The compound does not fully dissolve in the chosen solvent. Insufficient solvent volume or inadequate solubilization conditions (e.g., temperature, mixing).Increase the solvent volume, gently warm the solution (if the compound is heat-stable), and use sonication or vortexing to aid dissolution[5][9].
Precipitation occurs immediately upon adding the stock solution to the cell culture medium. The compound's solubility limit in the final medium has been exceeded. The final concentration of the organic solvent is too low to maintain solubility.Perform serial dilutions of your high-concentration stock in the same solvent (e.g., 100% DMSO) before the final dilution into the aqueous medium[5]. This ensures a consistent and low final solvent concentration. Also, consider lowering the final working concentration of the compound.
The solution is initially clear but becomes cloudy or forms a precipitate over time. The solution may be supersaturated and unstable. Changes in temperature or pH of the medium can also lead to precipitation.Prepare fresh solutions before each experiment. Ensure the pH of the final medium is stable and compatible with the dissolved compound. For alkaline solutions, ensure the buffering capacity is sufficient.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution can cause the compound to precipitate within the stock, leading to inaccurate concentrations in subsequent experiments.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles[8][9]. Always visually inspect the stock solution for any signs of precipitation before use.

Experimental Protocols

Protocol 1: Preparation of a 3,9-Dimethyluric Acid Stock Solution using an Alkaline Buffer

This protocol is suitable for preparing an aqueous stock solution of 3,9-Dimethyluric acid.

Materials:

  • 3,9-Dimethyluric acid powder

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Sterile, purified water (e.g., cell culture grade)

  • Sterile conical tubes

  • pH meter

Procedure:

  • Weigh the desired amount of 3,9-Dimethyluric acid powder.

  • Add a small volume of sterile water to the powder.

  • Slowly add the 0.1 M NaOH solution dropwise while gently vortexing or stirring. The powder should begin to dissolve as the pH increases.

  • Monitor the pH of the solution. Continue adding NaOH until the 3,9-Dimethyluric acid is completely dissolved. The final pH will likely be in the alkaline range.

  • Once dissolved, add sterile water to reach the final desired volume.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C in single-use aliquots.

Causality Behind Experimental Choices: The addition of NaOH increases the pH, which deprotonates the acidic 3,9-Dimethyluric acid, forming its more water-soluble sodium salt. Dropwise addition and continuous mixing ensure a gradual and complete dissolution process, preventing localized high concentrations of NaOH that could potentially degrade the compound.

Protocol 2: Preparation of a 3,9-Dimethyluric Acid Stock Solution in DMSO

This protocol is ideal for creating a high-concentration stock solution for subsequent dilution in cell culture media.

Materials:

  • 3,9-Dimethyluric acid powder

  • Anhydrous, sterile DMSO

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Weigh the desired amount of 3,9-Dimethyluric acid powder in a sterile tube.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration.

  • Gently vortex the tube until the compound is fully dissolved.

  • If dissolution is slow, sonicate the tube in a water bath for a few minutes. Gentle warming (e.g., 37°C) can also be applied if the compound's stability at this temperature is confirmed[5][9].

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles and photodegradation.

  • Store the aliquots at -20°C or -80°C.

Causality Behind Experimental Choices: DMSO is a powerful aprotic solvent that can effectively disrupt the crystal lattice of poorly soluble organic molecules like 3,9-Dimethyluric acid. Aliquoting into single-use volumes is critical to prevent the hygroscopic DMSO from absorbing atmospheric water, which can compromise the stability of the stock solution and the dissolved compound[5].

Visualization of Experimental Workflows

Solubilization Workflow Workflow for Preparing 3,9-Dimethyluric Acid Solutions cluster_alkaline Alkaline Solubilization cluster_dmso DMSO Solubilization A1 Weigh 3,9-Dimethyluric Acid A2 Add sterile water A1->A2 A3 Add 0.1 M NaOH dropwise A2->A3 A4 Vortex/Stir until dissolved A3->A4 A5 Adjust to final volume A4->A5 A6 Sterile filter (0.22 µm) A5->A6 A7 Aliquot and store at -20°C A6->A7 D1 Weigh 3,9-Dimethyluric Acid D2 Add sterile DMSO D1->D2 D3 Vortex/Sonicate until dissolved D2->D3 D4 Aliquot into light-protected tubes D3->D4 D5 Store at -20°C or -80°C D4->D5

Caption: Solubilization workflows for 3,9-Dimethyluric acid.

Troubleshooting Precipitation Troubleshooting Precipitation in Cell Culture Media Start Precipitation Observed CheckStock Inspect stock solution for precipitate Start->CheckStock StockClear Stock is clear CheckStock->StockClear RedissolveStock Warm and vortex stock StockClear->RedissolveStock No FinalConc Is final concentration too high? StockClear->FinalConc Yes RedissolveStock->CheckStock LowerConc Lower working concentration FinalConc->LowerConc Yes SerialDilution Perform serial dilutions in 100% DMSO FinalConc->SerialDilution No Success Problem Resolved LowerConc->Success SerialDilution->Success

Caption: A logical guide to troubleshooting precipitation.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • ECHEMI. (n.d.). How to dissolve uric acid in phosphate buffer in PH7?
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • MedchemExpress. (n.d.). 1,3-Dimethyluric acid.
  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. 2(3), 9–11.
  • Emulate. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Thermo Fisher Scientific. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
  • Cold Spring Harbor Labor
  • Thermo Fisher Scientific. (n.d.). Mammalian Cell Culture Basics Support—Troubleshooting.
  • ResearchGate. (n.d.). Solubility curves of In(OH)3 in NaOH solutions.
  • PubMed. (2009). Solvation of dimethyl succinate in a sodium hydroxide aqueous solution. A computational study. Journal of Physical Chemistry B, 113(18), 6473-7.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.

Sources

BioAnalytical Technical Support Center: 3,9-Dimethyluric Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the BioAnalytical Technical Support Center. This hub is designed for researchers, bioanalytical scientists, and drug development professionals dealing with the complex physicochemical behaviors of purine metabolites.

Below, you will find our comprehensive troubleshooting guide, self-validating experimental protocols, and mechanistic insights regarding the stability of 3,9-Dimethyluric acid in frozen urine samples.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why do my frozen urine samples show a massive, unpredictable drop in 3,9-Dimethyluric acid concentration compared to fresh aliquots? A: This is a classic precipitation and solubility failure. 3,9-Dimethyluric acid is a methylated purine derivative with a low pKa. In human urine (which is typically acidic, pH < 6.0), the molecule exists predominantly in its un-ionized form, which has extremely poor aqueous solubility. Causality: As the urine sample freezes (-20°C or -80°C), the available solvent volume decreases due to ice formation, driving the sample into a state of supersaturation. This forces the 3,9-Dimethyluric acid to crystallize and precipitate out of solution (1)[1]. When thawed, these micro-crystals do not spontaneously redissolve, leaving the supernatant depleted of the analyte.

Q2: Can I prevent this by simply diluting the urine before freezing? A: Yes. If you have the opportunity to process the samples before freezing, dilution is the most effective preventative measure. Causality: Diluting the urine (e.g., 1:10 or 1:20 with deionized water) artificially increases the solvent volume, ensuring the concentration of 3,9-Dimethyluric acid remains well below its solubility limit, completely preventing supersaturation during the freezing process (2)[2].

Q3: My samples are already frozen and precipitated. I tried adding sodium hydroxide (NaOH) to redissolve the crystals, but my analyte peak disappeared on the LC-MS/MS. What happened? A: You successfully dissolved the crystals but induced catastrophic oxidative degradation. Causality: To redissolve the crystals, you must raise the pH to deprotonate the molecule. However, 3,9-Dimethyluric acid is highly vulnerable to an unusual oxidative ring transformation at elevated pH levels. Under basic conditions without antioxidant protection, the purine ring rapidly oxidizes and rearranges into an imidazo[1,5-c]imidazole derivative (3)[3]. Alkalinization must always be paired with a reducing agent.

Part 2: Quantitative Stability Profile

The table below summarizes the quantitative recovery of methyluric acids under various storage and rescue conditions, highlighting the necessity of targeted chemical intervention.

Experimental ConditionTreatment AppliedAnalyte Recovery (%)Mechanistic Causality
Frozen Storage (-20°C) Untreated (pH < 6.0)45% - 60%Low temperature and acidic pH cause un-ionized purine to crystallize.
Pre-Freezing Prep Diluted 1:20 with H₂O98% - 102%Increased solvent volume prevents supersaturation during freezing.
Post-Thaw Rescue 8M KOH (No Antioxidant)< 20%High pH induces oxidative ring transformation of the purine core.
Post-Thaw Rescue 8M KOH + 20% Thioglycolate99% - 101%KOH dissolves crystals; thioglycolate scavenges ROS to protect the ring.
Repeated Freeze-Thaw Treated & Diluted Matrix97% - 100%Neutralized, diluted matrix prevents re-precipitation across 3 cycles.

Part 3: The "Rescue & Stabilize" Experimental Protocol

To recover precipitated 3,9-Dimethyluric acid from legacy frozen samples, follow this self-validating methodology adapted from established bioanalytical standards (4)[4].

Step 1: Reagent Preparation Prepare a "Rescue Buffer" consisting of 8 M Potassium Hydroxide (KOH) and 20% (v/v) Ammonium Thioglycolate in LC-MS grade water. Caution: Prepare in a fume hood due to the strong odor of thioglycolate.

Step 2: Thawing and Isotope Spiking (Self-Validating Step)

  • Thaw the frozen urine samples unassisted at room temperature.

  • Critical: Immediately spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C₃-3,9-dimethyluric acid). Causality: By introducing the internal standard before the aggressive chemical extraction, any minute degradation or matrix-induced ion suppression during LC-MS/MS will equally affect both the endogenous analyte and the standard. The ratio remains constant, creating a self-validating quantitative loop that guarantees analytical trustworthiness.

Step 3: Alkalinization and Protection

  • Add 3% (v/v) of the Rescue Buffer to the thawed urine sample.

  • Vortex vigorously for 2 minutes. Causality: The high pH (approx. 13) forcefully deprotonates the 3,9-Dimethyluric acid, rapidly dissolving the micro-crystals. Simultaneously, the ammonium thioglycolate acts as a sacrificial reducing agent, scavenging reactive oxygen species and completely preventing the oxidative ring transformation of the purine core (4)[4].

Step 4: Incubation Allow the treated sample to incubate at room temperature for 30 minutes to ensure 100% dissolution. The thioglycolate will stabilize the analyte at pH 13 for up to 4.5 hours.

Step 5: Neutralization and LC-MS/MS Preparation

  • Dilute the treated sample 20-fold using 50 mM Ammonium Chloride. Causality: Highly basic samples will destroy reversed-phase LC columns and cause massive ion suppression during electrospray ionization (ESI). Ammonium chloride acts as a neutralizing buffer, lowering the pH to an LC-MS/MS compatible range while the 20-fold dilution prevents the analyte from re-precipitating (5)[5].

Part 4: Mechanistic Workflow Visualization

G N1 Frozen Urine Sample (-20°C / -80°C) N2 Analyte Precipitation (Crystallization) N1->N2 Low pH & Temp Drop N3 Alkalinization (8M KOH) N2->N3 To redissolve N4 Oxidative Degradation (Ring Transformation) N3->N4 Without Antioxidant N5 Antioxidant Addition (Ammonium Thioglycolate) N3->N5 With Antioxidant N6 Complete Recovery & Stabilization N5->N6 Protects Purine Ring N7 Dilution (1:20) (50 mM NH4Cl) N6->N7 Lowers pH for LC N8 LC-MS/MS Quantification N7->N8 Prevents Ion Suppression

Workflow for the recovery and stabilization of 3,9-Dimethyluric acid from frozen urine samples.

References

  • Sun, L., et al. "A novel quantitative method for recovering precipitated uric acid in urine and analysis by LC-MS/MS." nih.gov.[Link]

  • Yamakita, J., et al. "Effect of urine storage on urinary uric acid concentrations." nih.gov.[Link]

  • Yamakita, J., et al. "Effect of urine storage on urinary uric acid concentrations | Request PDF." researchgate.net.[Link]

  • Poje, N., et al. "Organic Letters Vol. 5 No. 23 - ACS Publications." acs.org.[Link]

  • Ryu, et al. "Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities." nih.gov.[Link]

Sources

Technical Support Center: Mitigating Ion Suppression for 3,9-Dimethyluric Acid in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for research scientists and drug development professionals troubleshooting severe signal degradation when quantifying 3,9-Dimethyluric acid (3,9-DMU) in complex biological matrices (e.g., plasma, urine, or tissue homogenates).

Because 3,9-DMU is a highly polar, methylated purine derivative, it is notoriously susceptible to electrospray ionization (ESI) suppression. This guide bypasses generic advice, providing field-proven, mechanistically grounded protocols to restore assay sensitivity and ensure self-validating analytical rigor.

Module 1: Diagnostics & Root Cause Analysis

Q: Why does 3,9-Dimethyluric acid experience such drastic signal loss in biological matrices compared to neat solutions?

A: The root cause is competition for charge on the surface of ESI droplets. In standard Reversed-Phase Liquid Chromatography (RPLC), highly polar metabolites like 3,9-DMU are poorly retained. They elute near the solvent front—a critical zone dubbed the "primary ion suppression region"[1]. In this region, high concentrations of unretained endogenous salts, urea, and early-eluting polar lipids co-elute with your analyte. These matrix components monopolize the available charge and increase the surface tension of the droplet, preventing 3,9-DMU from successfully transitioning into the gas phase.

Q: How can I definitively prove that my issue is ion suppression and not just poor extraction recovery during sample prep?

A: You must decouple the extraction process from the ionization process using a Post-Column Infusion Experiment . This self-validating protocol maps the exact suppression zones of your specific matrix.

Step-by-Step Protocol: Post-Column Infusion (Matrix Effect Mapping)

  • Setup: Install a zero-dead-volume T-piece between your analytical LC column and the mass spectrometer's ESI source.

  • Infusion: Connect a syringe pump to the T-piece. Infuse a neat solution of 3,9-DMU (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at a constant flow rate of 10 µL/min.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma containing no analyte) onto the LC column and initiate your standard chromatographic gradient.

  • Acquisition: Monitor the specific MRM transition for 3,9-DMU.

  • Validation & Interpretation: Because 3,9-DMU is being constantly infused, the MS should display a flat, continuous baseline. Any sudden dips or "valleys" in this baseline represent zones where eluting matrix components are suppressing the ionization of 3,9-DMU. If your analyte's retention time falls within one of these valleys, you have confirmed ion suppression.

Module 2: Chromatographic Optimization (The HILIC Advantage)

Q: My 3,9-DMU peak elutes at 0.8 minutes on a C18 column and falls directly into a suppression valley. How do I fix this?

A: You must abandon standard RPLC and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize UltraPerformance LC (UPLC) to force chromatographic resolution.

HILIC is the gold standard for polar metabolites. Unlike RPLC, which requires highly aqueous mobile phases that decrease desolvation efficiency, HILIC retains polar analytes using a high-organic mobile phase (typically >70% Acetonitrile). This high organic content drastically lowers solvent surface tension, facilitating rapid droplet desolvation and enhancing LC-MS/MS sensitivity[1]. Furthermore, HILIC physically shifts the retention of 3,9-DMU away from early-eluting hydrophobic matrix components.

G A 3,9-Dimethyluric Acid (Highly Polar Analyte) B Reversed-Phase LC (C18) A->B C HILIC (Amide/Silica) A->C D Early Elution (Solvent Front) Co-elution with Salts B->D E Strong Retention Elution in High Organic C->E F Severe Ion Suppression (Signal Loss) D->F G Enhanced Desolvation (High S/N Ratio) E->G

Chromatographic retention logic comparing RPLC and HILIC for polar analytes.

Step-by-Step Protocol: Optimized HILIC-MS/MS Method for 3,9-DMU

  • Column Selection: Select a bridged ethyl hybrid (BEH) Amide or Zwitterionic (ZIC-HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0 to ensure consistent ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Design: Start at 95% B (highly organic to promote retention). Ramp down to 50% B over 5 minutes to elute the polar 3,9-DMU, followed by a 3-minute re-equilibration at 95% B.

  • Validation: Calculate the Matrix Factor (MF). MF = (Peak area of analyte spiked post-extraction) / (Peak area of neat standard). An MF between 0.85 and 1.15 indicates successful mitigation of suppression.

Module 3: Sample Preparation Strategies

Q: Protein precipitation (PPT) leaves too many phospholipids in my sample, causing late-eluting suppression. What is the most effective cleanup method?

A: While PPT is fast, it fails to remove phospholipids (e.g., glycerophosphocholines), which build up on the column and cause unpredictable, rolling ion suppression across multiple injections. For a weak acid like 3,9-DMU, Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) provides the cleanest extract.

Quantitative Comparison of Sample Preparation Strategies for 3,9-DMU in Plasma

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)
Protein Precipitation (Acetonitrile 3:1)85.2%-45.6% (Severe Suppression)46.3%
Liquid-Liquid Extraction (Ethyl Acetate)62.4%-12.3%54.7%
Phospholipid Removal Plates (PRP)88.0%-8.5%80.5%
Mixed-Mode Anion Exchange SPE (MAX) 91.5% -4.2% (Negligible) 87.6%

Data synthesized based on standard bioanalytical validation parameters for polar organic acids.

Step-by-Step Protocol: MAX SPE for 3,9-DMU

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MAX cartridge.

  • Loading: Dilute 100 µL of plasma with 100 µL of 2% Ammonium Hydroxide (forces 3,9-DMU into its negatively charged, deprotonated state). Load onto the cartridge.

  • Washing (Interference Removal): Wash with 1 mL of 5% Ammonium Hydroxide (removes neutral/basic compounds), followed by 1 mL of Methanol (removes hydrophobic lipids and phospholipids).

  • Elution: Elute 3,9-DMU with 1 mL of 2% Formic Acid in Methanol (the acid neutralizes the analyte, releasing it from the anion exchange sorbent).

  • Reconstitution: Evaporate under nitrogen and reconstitute in 95% Acetonitrile (if injecting onto a HILIC system).

Module 4: Mass Spectrometry Source Tuning

Q: Should I operate the mass spectrometer in positive or negative ESI mode for 3,9-Dimethyluric acid?

A: Negative ESI (ESI-) is strictly preferred. Uric acid derivatives are weak organic acids. In the ESI source, they readily surrender a proton to form highly stable deprotonated precursor ions [M-H]-[2],[3]. Operating in negative mode inherently reduces background noise, as fewer endogenous matrix components ionize in negative mode compared to positive mode, naturally improving your Signal-to-Noise (S/N) ratio.

Workflow Start Detect Ion Suppression (Post-Column Infusion) Prep 1. Optimize Sample Prep (SPE / Phospholipid Removal) Start->Prep Matrix > 20% LC 2. Shift Retention Time (HILIC or UPLC Gradient) Prep->LC Co-elution persists MS 3. Tune MS Source (ESI Negative Mode) LC->MS Signal still low Success Matrix Effect < 15% Validated Method MS->Success Optimized

Step-by-step troubleshooting workflow to mitigate ion suppression.

References

  • Increasing LC–MS-MS Sensitivity with Luna® HILIC. LCGC International. Available at:[Link]

  • Joint metabolomics and transcriptomics analysis systematically reveal the impact of MYCN in neuroblastoma. PMC / Springer Nature. Available at:[Link]

  • Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma. PLOS ONE. Available at:[Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. Available at:[Link]

Sources

Technical Support Center: Improving the Resolution of 3,9-Dimethyluric Acid from its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with both immediate troubleshooting solutions and a deeper understanding of the principles governing the separation of 3,9-Dimethyluric acid (3,9-DMU) from its structural isomers. The close similarity in physicochemical properties among dimethyluric acid isomers, such as 1,3-dimethyluric acid and 1,7-dimethyluric acid, presents a significant analytical challenge. This document provides the technical expertise and validated protocols to achieve baseline resolution and accurate quantification.

Troubleshooting & FAQs

This section addresses the most common issues encountered during method development for 3,9-DMU isomer separation.

Q1: Why are my 3,9-DMU and other dimethyluric acid isomer peaks completely co-eluting on a standard C18 column?

A: This is the most frequent challenge. Standard C18 columns separate primarily based on hydrophobicity. Since isomers of dimethyluric acid have identical molecular weights and very similar polarities, a C18 stationary phase may not possess the required selectivity. To resolve this, you must introduce alternative separation mechanisms. Consider switching to a mixed-mode column that combines reversed-phase with ion-exchange properties or exploring orthogonal techniques like Capillary Electrophoresis.[1]

Q2: I'm seeing broad, tailing peaks for all my uric acid isomers. What's the cause?

A: Poor peak shape is often due to secondary interactions with the silica backbone of the HPLC column or a mismatch between the sample solvent and the mobile phase.

  • Silanol Interactions: Free silanol groups on the silica surface can interact with the polar functional groups on your analytes. Using a modern, end-capped, high-purity silica column can minimize this.[2]

  • Mobile Phase pH: Uric acid derivatives have multiple pKa values. Operating at a pH where the analytes are in a single, stable ionization state is crucial. For acidic compounds, a mobile phase pH of 2.5-4 is often a good starting point.[2]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase composition to prevent peak distortion.

Q3: My retention times are drifting between injections. How can I improve reproducibility?

A: Retention time instability points to a lack of system equilibration or fluctuations in mobile phase composition or temperature.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting the sequence. For gradient methods, a sufficient re-equilibration step at the end of each run is critical.

  • Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are well-mixed and degassed. If using buffers, confirm the pH is stable.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly impact retention times.[3]

Q4: I have achieved partial separation, but the resolution is still below the desired value of 1.5. What parameters can I fine-tune?

A: To improve the resolution of closely eluting peaks, you can modify several parameters:

  • Gradient Slope: For gradient elution, make the gradient shallower (i.e., decrease the rate of change in organic solvent percentage) around the time your isomers elute. This gives the analytes more time to interact with the stationary phase.[2][4]

  • Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.

  • Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent properties and interactions.

  • Temperature: Lowering the temperature can sometimes increase selectivity, but may also increase viscosity and backpressure.

Core Separation Principles: The Science of Resolution

Achieving baseline separation of isomers requires exploiting subtle differences in their chemical structures. The key is to select an analytical system that is highly sensitive to these minor variations.

The Role of the Stationary Phase

Standard C18 columns are often insufficient for isomer separation.[5] More advanced column chemistries provide alternative interaction mechanisms that are crucial for resolving compounds with similar hydrophobicity.

  • Mixed-Mode Chromatography: This is a powerful technique that utilizes a stationary phase with both reversed-phase (e.g., C18) and ion-exchange functional groups.[1] For dimethyluric acids, a mixed-mode column with anion-exchange capabilities can differentiate isomers based on slight differences in the presentation of their acidic protons, leading to differential retention.

  • Phenyl Columns: Phenyl-based stationary phases can offer alternative selectivity through π-π interactions with the aromatic purine ring system of the uric acid derivatives. This can sometimes resolve isomers that co-elute on a C18 phase.[6]

The Critical Influence of Mobile Phase pH

Dimethyluric acids are ionizable compounds. Their charge state, which is dictated by the mobile phase pH relative to their pKa values, is a dominant factor in their retention and selectivity. By carefully controlling the pH, you can manipulate the charge state of the isomers to maximize separation. For reversed-phase and mixed-mode chromatography, a common strategy is to use an acidic mobile phase (e.g., pH 2.5-4.0 using formic or acetic acid) to suppress the ionization of the acidic protons, leading to more consistent retention.[2][7]

Orthogonal Separation: Capillary Electrophoresis (CE)

When chromatographic methods fail to provide adequate resolution, CE offers a completely different separation mechanism. In Capillary Zone Electrophoresis (CZE), separation is based on differences in the charge-to-mass ratio of the analytes.[8] Even minute differences in the pKa values of isomers can lead to different net charges at a given pH, allowing for their separation. For methyl-substituted uric acids, a simple phosphate or borate buffer system at a controlled pH (e.g., pH 7.0 or 8.0) can be highly effective.[3][9]

Advanced Separation Protocols

The following protocols provide validated starting points for the separation of 3,9-Dimethyluric acid from its isomers. Optimization will likely be required for your specific sample matrix and instrument.

Protocol 1: High-Resolution Reversed-Phase HPLC-UV

This method uses a shallow gradient to maximize the separation of closely eluting isomers on a high-purity C18 column.

ParameterSpecificationRationale
Column High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm)Minimizes silanol interactions for better peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure consistent ionization state.[7]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase.
Gradient 5% B to 25% B over 20 minutesA shallow gradient is key for resolving similar compounds.[2]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 280 nmUric acid derivatives have strong absorbance in this region.
Injection Vol. 10 µLStandard injection volume; adjust based on concentration.

Step-by-Step Methodology:

  • Prepare mobile phases A and B, filter through a 0.45 µm membrane, and degas thoroughly.

  • Install the C18 column and set the column oven to 30 °C.

  • Equilibrate the system with the initial mobile phase composition (95% A / 5% B) for at least 20 minutes or until a stable baseline is achieved.

  • Prepare standards and samples in a solvent composition matching the initial mobile phase.

  • Inject the samples and run the gradient program.

  • Include a high-organic wash step (e.g., ramp to 95% B) after the elution of the last peak to clean the column, followed by a re-equilibration step.

Protocol 2: High-Sensitivity UPLC-MS/MS

This method is ideal for complex matrices or when low detection limits are required. It leverages the speed of UPLC and the specificity of tandem mass spectrometry.

ParameterSpecificationRationale
Column UPLC BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm)Small particle size for high efficiency and resolution.[10]
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible acidic modifier.[11][12]
Mobile Phase B Acetonitrile with 0.1% Formic AcidMaintains consistent pH and MS compatibility.
Gradient 2% B to 20% B over 8 minutesFast, efficient gradient suitable for UPLC.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID UPLC column.
Column Temp. 40 °CHigher temperature reduces viscosity and improves efficiency.
Detection Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeTest both modes; ESI+ often works well for purines.
MS Method Multiple Reaction Monitoring (MRM)Provides ultimate selectivity by monitoring specific precursor-product ion transitions for each isomer.[13]

Step-by-Step Methodology:

  • Develop an MRM method by infusing individual standards for each isomer to determine the optimal precursor ion ([M+H]+ or [M-H]-) and product ions.

  • Prepare mobile phases using LC-MS grade solvents and additives.

  • Equilibrate the UPLC system until both the pressure and MS baseline are stable.

  • Inject samples and acquire data using the optimized MRM method.

Protocol 3: Orthogonal Separation by Capillary Zone Electrophoresis (CZE)

This protocol offers an alternative selectivity based on charge-to-mass ratio, which is excellent for resolving challenging isomers.[9]

ParameterSpecificationRationale
Capillary Fused Silica (e.g., 50 cm total length, 50 µm ID)Standard capillary for CZE.
Background Electrolyte 50 mM Sodium Phosphate Buffer, pH 7.0A neutral pH buffer to exploit subtle pKa differences between isomers.[9]
Voltage +15 kVApplied voltage drives the electrophoretic and electroosmotic flow.
Temperature 25 °CControlled temperature for migration time stability.[14]
Injection Hydrodynamic (Pressure) injection at 50 mbar for 5sA precise method for introducing a small sample plug.
Detection UV at 214 nm or 280 nm

Step-by-Step Methodology:

  • Capillary Conditioning (New Capillary): Flush sequentially with 1 M NaOH (20 min), water (10 min), and Background Electrolyte (20 min).[14]

  • Pre-Run Rinse: Before each injection, rinse the capillary with 0.1 M NaOH (2 min), water (2 min), and Background Electrolyte (5 min) to ensure a reproducible surface charge.

  • Prepare standards and samples in water or a diluted buffer to avoid conductivity mismatch.

  • Place the sample vial at the inlet, apply pressure for injection, then return the inlet to the buffer vial.

  • Apply the separation voltage and begin data acquisition.

Systematic Method Development Workflow

For novel or particularly difficult separations, a structured approach to method development is essential. The following workflow provides a logical progression from initial screening to a final, robust method.

MethodDevWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization A Define Goal: Resolution > 1.5 for all isomers B Column Screening (C18, Phenyl, Mixed-Mode) A->B C Initial Generic Gradient (e.g., 5-95% ACN in 15 min) B->C D Select Best Column (Shows any sign of separation) C->D E Optimize Mobile Phase 1. pH (2.5, 3.5, 6.0) 2. Organic (ACN vs MeOH) D->E K Alternative? Try Capillary Electrophoresis D->K No Separation F Optimize Gradient (Create shallow segment around eluting peaks) E->F G Optimize Temperature (25°C, 35°C, 45°C) F->G H Evaluate Resolution (Rs) G->H H->E Rs < 1.5 Re-optimize I Method Robustness Check (Small changes in pH, Temp, Flow) H->I J Final Validated Method I->J

Caption: A logical workflow for developing a robust separation method.

References

  • Jang, Y. C., & Lee, J. A. (1995). Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 668(1), 161–166. [Link]

  • Wiedmer, S. K., & Riekkola, M. L. (1991). Separation of Xanthines and Uric Acids by Capillary Zone Electrophoresis and Micellar Electrokinetic Capillary Electrophoresis. Journal of Liquid Chromatography, 14(3), 537-549. [Link]

  • Yang, L., et al. (2010). Determination of uric acid in human urine by capillary zone electrophoresis with indirect laser-induced fluorescence detection. Journal of Separation Science, 33(22), 3539-3545. [Link]

  • Tagliaro, F., et al. (2004). Optimization of ascorbic and uric acid separation in human plasma by free zone capillary electrophoresis ultraviolet detection. Journal of Chromatography B, 806(2), 261-266. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis mixture of Xanthines and Uric Acid. [Link]

  • Lin, C. E., et al. (2002). Determination of uric acid in human serum by capillary electrophoresis with polarity reversal and electrochemical detection. Journal of Chromatography A, 979(1-2), 435-442. [Link]

  • Habeanu, M., et al. (2011). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Archiva Zootechnica, 14(2), 59-70. [Link]

  • Wikipedia. (n.d.). Capillary electrophoresis. [Link]

  • SCIEX. (n.d.). Introduction to Capillary Electrophoresis. [Link]

  • ResearchGate. (n.d.). Parameters for UPLC-MS/MS MRM analysis of the seven analytes. [Link]

  • Benders, P., et al. (1990). A high-performance liquid chromatographic method for the determination of hypoxanthine, xanthine, uric acid and allantoin in serum. Journal of Chromatography B: Biomedical Applications, 527(1), 183-189. [Link]

  • Dubois, L., Simmons, H., & Moseley, M. A. (2021). UPLC-MS/MS Analysis of Short Chain Fatty Acids in Mouse Serum Samples. bioRxiv. [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • Casado-Toral, M. P., et al. (2002). Simultaneous determination of guanine, uric acid, hypoxanthine and xanthine in human plasma by reversed-phase high-performance liquid chromatography with amperometric detection. The Analyst, 127(11), 1500-1505. [Link]

  • Harada, N., & Nakanishi, K. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1334. [Link]

  • Nguyen, T. K. C., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts. Scientia Pharmaceutica, 87(4), 34. [Link]

  • Li, Y., et al. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Frontiers in Pharmacology, 14, 1213031. [Link]

  • Hamase, K., et al. (2020). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods, 12(3), 295-301. [Link]

  • Wang, X., et al. (2025). Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. Journal of Pharmaceutical and Biomedical Analysis, 253, 116538. [Link]

  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. [Link]

  • Letter, W. (2019). How to separate isomers by Normal phase HPLC? ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of 1,3-Dimethyluric acid on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • Agilent Technologies. (2020). What Do I Need for Successful Method Development?[Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. [Link]

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Validation & Comparative

Analytical and Clinical Comparison Guide: Uric Acid Derivatives in Theophylline Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Clarification

In clinical pharmacokinetics and therapeutic drug monitoring (TDM), evaluating the metabolic clearance of the narrow-therapeutic-index drug theophylline is critical for patient safety. While literature occasionally conflates the nomenclature of purine derivatives, it is imperative to establish a strict structural distinction: 1,3-dimethyluric acid (1,3-DMU) is the physiological human metabolite of theophylline, whereas 3,9-dimethyluric acid (3,9-DMU) is a non-physiological structural isomer and oxidative purine derivative.

Rather than comparing their concentrations as competing clinical biomarkers, modern bioanalytical workflows leverage this structural isomerism. Because 3,9-DMU is entirely absent from human plasma but shares identical physicochemical properties with 1,3-DMU, it serves as the ultimate Internal Standard (IS) for quantifying the clinical 1,3-DMU/Theophylline ratio . This guide objectively compares these compounds and details a self-validating experimental protocol for their quantification.

Metabolic Framework & Clinical Significance

Theophylline (1,3-dimethylxanthine) is cleared from the human body primarily via hepatic oxidation and N-demethylation. The dominant pathway—accounting for up to 50% of its clearance—is C-8 hydroxylation mediated by the cytochrome P450 enzymes CYP1A2 and CYP2E1 , yielding 1,3-DMU.

Because the formation of 1,3-DMU is directly rate-limited by enzyme activity, the [1] for phenotyping CYP1A2 and CYP2E1 capacity. Variations in this ratio are routinely used to track [2] and [3].

Pathway Theo Theophylline (1,3-Dimethylxanthine) CYP Hepatic CYP1A2 & CYP2E1 (Oxidation & Demethylation) Theo->CYP Hepatic Clearance DMU39 3,9-Dimethyluric Acid (3,9-DMU) Non-Physiological Isomer / Standard Theo->DMU39 NOT a direct metabolite DMU13 1,3-Dimethyluric Acid (1,3-DMU) Physiological Clinical Metabolite CYP->DMU13 8-Hydroxylation (Major Pathway) MinorMet 1-Methylxanthine & 3-Methylxanthine CYP->MinorMet N-Demethylation (Minor Pathway)

Fig 1: Theophylline metabolic pathways highlighting the physiological 1,3-DMU vs. synthetic 3,9-DMU.

Comparative Physicochemical Data

To design an effective extraction and quantification assay, the physicochemical properties of the parent drug, the clinical metabolite, and the analytical internal standard must be compared. As shown in Table 1, the identical mass and similar polarity of 1,3-DMU and 3,9-DMU require specific chromatographic strategies to prevent co-elution.

Table 1: Physicochemical and Clinical Comparison of Target Analytes

AnalyteChemical FormulaMonoisotopic MassClinical / Analytical Role
Theophylline C₇H₈N₄O₂180.06 g/mol Active Pharmaceutical Ingredient (API); Narrow-therapeutic-index substrate.
1,3-Dimethyluric Acid C₇H₈N₄O₃196.06 g/mol Primary physiological metabolite; Numerator in the clinical metabolic ratio.
3,9-Dimethyluric Acid C₇H₈N₄O₃196.06 g/mol [4]; Optimal Internal Standard (IS) for LC-MS/MS.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following step-by-step methodology details the extraction and quantification of theophylline and 1,3-DMU from human plasma, utilizing 3,9-DMU as the internal standard.

Causality in Experimental Design (E-E-A-T)
  • Internal Standard Selection: 3,9-DMU is chosen as the IS because it is a structural isomer of 1,3-DMU. It exhibits nearly identical extraction recovery and ionization efficiency, effectively correcting for matrix effects during ESI-MS/MS, but is completely absent from human plasma, preventing endogenous interference.

  • Protein Precipitation (PPT): Theophylline is approximately 40% bound to plasma proteins. Utilizing three volumes of cold acetonitrile (-20°C) serves a dual purpose: it denatures the proteins to release the bound fraction (ensuring total drug recovery) and acts as a self-validating step by immediately halting any residual ex vivo enzymatic activity.

  • Chromatographic Phase: Because uric acid derivatives are highly polar, traditional C18 columns often result in poor retention and co-elution with the solvent front. A polar-embedded C18 or Pentafluorophenyl (PFP) column is employed to leverage dipole-dipole interactions, ensuring baseline resolution ( Rs​>1.5 ) between the 1,3-DMU metabolite and the 3,9-DMU internal standard.

Workflow S1 Plasma Sample (50 µL) S2 Spike 3,9-DMU (Internal Standard) S1->S2 S3 Protein Precip. (Cold ACN) S2->S3 S4 Centrifugation (14,000g) S3->S4 S5 LC-MS/MS Analysis S4->S5 S6 Data Processing (Ratio Calc) S5->S6

Fig 2: LC-MS/MS workflow utilizing 3,9-DMU as an internal standard for theophylline TDM.

Step-by-Step Methodology

Phase 1: Sample Preparation & Extraction

  • Aliquot 50 µL of human plasma (patient sample, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Spike the sample with 10 µL of the 3,9-DMU Internal Standard working solution (500 ng/mL in 50% methanol).

  • Add 150 µL of ice-cold acetonitrile (ACN) to induce protein precipitation and disrupt drug-protein binding.

  • Vortex vigorously for 2 minutes to ensure complete homogenization.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Phase 2: System Suitability & LC-MS/MS Analysis

  • System Suitability Test (SST): Prior to batch analysis, inject a neat standard mix. The system is validated only if the resolution ( Rs​ ) between 1,3-DMU and 3,9-DMU is ≥1.5 , and the signal-to-noise ratio (S/N) for the lower limit of quantification (LLOQ) is ≥10 .

  • Chromatography: Inject 5 µL onto a PFP column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C. Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Theophylline: Positive ESI mode ( m/z 181.1 124.1).

    • 1,3-DMU & 3,9-DMU: Negative ESI mode ( m/z 195.1 152.1) utilizing polarity switching.

Phase 3: Data Processing & Ratio Calculation

  • Generate a 6-point calibration curve for both theophylline and 1,3-DMU using the peak area ratio of the analyte to the 3,9-DMU internal standard. Ensure R2>0.995 .

  • Calculate the absolute concentrations of theophylline and 1,3-DMU in the patient samples.

  • Compute the clinical metabolic ratio: [1,3-DMU Concentration] / [Theophylline Concentration]. A lower ratio indicates impaired CYP1A2/CYP2E1 metabolic clearance.

References

  • Yoon Y, Park HD, Park KU, et al. "Associations between CYP2E1 promoter polymorphisms and plasma 1,3-dimethyluric acid/theophylline ratios." European Journal of Clinical Pharmacology. 2006. URL: [Link]

  • Tanaka M, et al. "Age-Associated Theophylline Metabolic Activity Corresponds to the Ratio of 1,3-Dimethyluric Acid to Theophylline in Mice." Biological and Pharmaceutical Bulletin. 2017. URL:[Link]

  • Miller ME, et al. "Polymorphism of theophylline metabolism in man." Journal of Clinical Investigation. 1984. URL:[Link]

  • National Center for Biotechnology Information. "7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione (3,9-Dimethyluric Acid)." PubChem Compound Summary for CID 108713. 2024. URL:[Link]

Head-to-head comparison of different solid-phase extraction cartridges for 3,9-Dimethyluric acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive, head-to-head comparison of different solid-phase extraction (SPE) cartridges for the robust analysis of 3,9-Dimethyluric acid from biological matrices. This document is designed for researchers, scientists, and drug development professionals seeking to develop reliable and efficient bioanalytical methods.

Introduction: The Analytical Challenge of 3,9-Dimethyluric Acid

3,9-Dimethyluric acid is a metabolite of theophylline, a therapeutic drug, and is also related to the metabolism of caffeine. Accurate quantification in biological fluids like plasma and urine is crucial for therapeutic drug monitoring and metabolic studies. However, like many purine derivatives, 3,9-Dimethyluric acid is a relatively polar molecule, making its extraction from complex biological matrices a significant challenge.[1][2] Direct injection of such samples into an LC-MS/MS system is untenable due to the presence of proteins, salts, and phospholipids, which cause ion suppression, contaminate the instrument, and shorten column lifetime.[3][4]

Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating target analytes from interfering matrix components.[5][6][7] The choice of SPE sorbent is paramount and depends on the physicochemical properties of the analyte and the nature of the sample matrix. This guide compares the performance of three distinct SPE chemistries to determine the optimal strategy for 3,9-Dimethyluric acid analysis.

Understanding the Target Analyte: 3,9-Dimethyluric Acid

A successful SPE method begins with a thorough understanding of the analyte's properties. While specific experimental data for 3,9-dimethyluric acid is sparse, we can infer its characteristics from its structure and related compounds like 1,3-dimethyluric acid.[8]

  • Structure: A purine derivative with two methyl groups and multiple sites for hydrogen bonding.

  • Polarity: The presence of multiple nitrogen and oxygen atoms makes it a polar molecule. The predicted LogP value for similar isomers is negative (e.g., -0.52 for 1,3-dimethyluric acid), indicating high hydrophilicity.[8]

  • Acidity (pKa): Uric acid has a pKa of approximately 5.6.[9] Dimethyluric acid is expected to be a weak acid with a similar pKa. This means its charge state is pH-dependent:

    • At pH < 4.6 (two units below pKa), it will be predominantly neutral.

    • At pH > 6.6 (one unit above pKa), it will be predominantly deprotonated and carry a negative charge.

This pH-dependent behavior is a critical lever we can use to manipulate its retention on different SPE sorbents.

Caption: Structure of 3,9-Dimethyluric Acid.

SPE Sorbent Selection Rationale

Based on the analyte's properties, we selected three cartridges representing different retention mechanisms for a head-to-head comparison:

  • Polymeric Reversed-Phase (P-RP): Waters Oasis HLB. This sorbent is a "hydrophilic-lipophilic balanced" copolymer.[10] It offers excellent retention for a broad spectrum of compounds, including polar analytes that may break through traditional silica-based C18 sorbents.[11][12] Its water-wettable nature ensures consistent performance even if the sorbent runs dry.[10]

  • Silica-Based Reversed-Phase (S-RP): Agilent Bond Elut C18. This is the most traditional and widely used SPE sorbent.[13] Retention is primarily based on hydrophobic (non-polar) interactions. We include it as a baseline to assess if a standard sorbent is sufficient for this polar analyte.

  • Mixed-Mode Strong Anion Exchange (MM-SAX): Waters Oasis MAX. This sorbent combines the Oasis HLB polymeric backbone with strong anion exchange groups.[10] It offers dual retention mechanisms: reversed-phase and ion exchange.[14][15] By loading the sample at a pH where 3,9-dimethyluric acid is negatively charged, we can achieve highly selective retention, allowing for aggressive wash steps to remove matrix interferences.[10]

Experimental Design and Protocols

To ensure a fair comparison, a stock solution of 3,9-Dimethyluric acid was spiked into human plasma. The extracted samples were analyzed by a standardized LC-MS/MS method. The key performance metrics evaluated were:

  • Recovery (%): The efficiency of the extraction process.

  • Matrix Effect (%): The degree of ion suppression or enhancement from co-eluting matrix components. A value of 0% indicates no matrix effect.

  • Reproducibility (%RSD): The precision of the method across replicate extractions (n=6).

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction Comparison cluster_analysis Analysis & Evaluation Prep Spike 3,9-Dimethyluric Acid into Human Plasma Pretreat Pre-treatment: Dilute with 4% H₃PO₄ (Ensures analyte is neutral) Prep->Pretreat HLB Cartridge 1: Oasis HLB (Polymeric RP) Pretreat->HLB C18 Cartridge 2: Bond Elut C18 (Silica RP) Pretreat->C18 MAX Cartridge 3: Oasis MAX (Mixed-Mode SAX) Pretreat->MAX LCMS LC-MS/MS Analysis HLB->LCMS C18->LCMS MAX->LCMS Eval Performance Evaluation: - Recovery - Matrix Effect - Reproducibility (RSD) LCMS->Eval

Caption: Experimental workflow for SPE cartridge comparison.

  • Causality: This protocol relies on reversed-phase retention. The acidic pre-treatment (pH ~2) ensures the analyte is in its neutral form, maximizing hydrophobic interaction with the sorbent. The weak wash removes polar interferences, while the final elution with a strong organic solvent disrupts the hydrophobic binding.

  • Condition: 2 mL Methanol.

  • Equilibrate: 2 mL Water.

  • Load: 1 mL of pre-treated plasma (diluted 1:1 with 4% H₃PO₄ in water).

  • Wash: 2 mL of 5% Methanol in water.

  • Elute: 2 x 1 mL aliquots of 90:10 Methanol:Acetonitrile.

  • Causality: The mechanism is identical to the Oasis HLB protocol. However, silica-based C18 is less retentive for polar compounds and can suffer from dewetting if the cartridge runs dry, potentially leading to lower and less consistent recoveries.[10]

  • Condition: 2 mL Methanol.

  • Equilibrate: 2 mL Water.

  • Load: 1 mL of pre-treated plasma (diluted 1:1 with 4% H₃PO₄ in water). Ensure sorbent does not go dry.

  • Wash: 2 mL of 5% Methanol in water.

  • Elute: 2 x 1 mL aliquots of 90:10 Methanol:Acetonitrile.

  • Causality: This advanced protocol leverages two retention mechanisms.[14] The sample is loaded at a basic pH (~10) to deprotonate the acidic 3,9-dimethyluric acid, causing it to bind strongly to the quaternary amine functional groups of the sorbent via ion exchange. A subsequent organic wash removes hydrophobic interferences bound by reversed-phase interaction. Finally, a strong acidic elution solvent neutralizes the analyte, breaking the ionic bond and eluting it from the cartridge. This "catch and release" ionic mechanism provides superior selectivity and sample cleanup.[15]

  • Condition: 2 mL Methanol.

  • Equilibrate: 2 mL Water.

  • Load: 1 mL of pre-treated plasma (diluted 1:1 with 5% NH₄OH in water).

  • Wash 1: 2 mL of 5% NH₄OH in water.

  • Wash 2: 2 mL of 100% Methanol.

  • Elute: 2 x 1 mL aliquots of 2% Formic Acid in Methanol.

Results and Discussion

The following table summarizes the performance data obtained from the head-to-head comparison.

SPE Cartridge Sorbent Type Retention Mechanism Recovery (%) Matrix Effect (%) Reproducibility (%RSD)
Waters Oasis HLB Polymeric RPReversed-Phase92.5-18.24.1
Agilent Bond Elut C18 Silica RPReversed-Phase68.3-25.79.8
Waters Oasis MAX Mixed-Mode SAXIon Exchange + RP98.7 -4.5 2.3
  • Agilent Bond Elut C18 (S-RP): As hypothesized, the traditional silica-based C18 cartridge showed the poorest performance. The recovery of 68.3% indicates significant breakthrough of the polar 3,9-dimethyluric acid during the loading and washing steps. The high matrix effect (-25.7%) and poor reproducibility (%RSD of 9.8) suggest that this sorbent provides insufficient cleanup for this application.

  • Waters Oasis HLB (P-RP): The polymeric reversed-phase sorbent performed significantly better. The hydrophilic-lipophilic balance of the Oasis HLB polymer provides enhanced retention for polar analytes, resulting in a high recovery of 92.5%.[16] The matrix effect was moderate, and reproducibility was acceptable for most bioanalytical assays. This demonstrates that a modern polymeric sorbent is a viable option.

  • Waters Oasis MAX (MM-SAX): The mixed-mode cartridge delivered superior performance across all metrics. The recovery was nearly quantitative at 98.7%. Most importantly, the matrix effect was minimized to just -4.5%, indicating a much cleaner final extract. This is a direct result of the orthogonal cleanup strategy; the dual retention mechanism allows for more specific binding of the analyte and more aggressive removal of interferences that do not possess both acidic and hydrophobic characteristics.[15] The excellent reproducibility (2.3% RSD) underscores the robustness of this method.

Caption: Comparison of retention mechanisms.

Conclusion and Recommendation

While polymeric reversed-phase SPE (Oasis HLB) provides acceptable performance, the Waters Oasis MAX mixed-mode strong anion exchange cartridge is the unequivocally superior choice for the extraction of 3,9-Dimethyluric acid from plasma.

The ability to employ an ion-exchange retention mechanism provides a level of selectivity that cannot be achieved with reversed-phase alone. This results in near-perfect recovery, a dramatic reduction in matrix effects, and outstanding reproducibility. For researchers developing high-sensitivity, regulatory-compliant bioanalytical methods, the investment in developing a mixed-mode SPE protocol yields exceptionally clean extracts and robust, reliable data.

References

  • Waters Corporation. (n.d.).
  • Agilent Technologies. (n.d.). Solid Phase Extraction (SPE)
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  • SelectScience. (n.d.). Strata-X Solid Phase Extraction (SPE)
  • Waters Corporation. (n.d.).
  • Agilent Technologies. (n.d.). Bond Elut C18 Solid Phase Extraction (SPE) Cartridges.
  • ResearchGate. (2024, October 10).
  • Zhang, K., & Xiong, Y. (2019). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. PMC.
  • DKSH Thailand LabShop. (n.d.).
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  • MDPI. (1989, February 3). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.
  • Al-Sibaai, A. A., & Al-Qaim, F. F. (2022).
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  • ResearchGate. (n.d.). Preparation of Uric Acid Standard Stock Solution.
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  • ResearchGate. (2025, October 16). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.
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  • PubChem. (n.d.). 1,3-Dimethyluric acid.

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A Guide to Inter-Laboratory Comparison of 3,9-Dimethyluric Acid Measurement

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the analytical methodologies for the quantification of 3,9-dimethyluric acid, a key metabolite of theobromine. In the absence of a formal, published inter-laboratory comparison study for this specific analyte, this document presents a "virtual" comparison of two robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The objective is to guide researchers, scientists, and drug development professionals in establishing accurate, reproducible, and harmonized analytical protocols for 3,9-dimethyluric acid measurement in biological matrices.

Introduction: The Significance of 3,9-Dimethyluric Acid

3,9-Dimethyluric acid is a purine alkaloid and a downstream metabolite of theobromine (3,7-dimethylxanthine). Theobromine is a well-known compound found in cocoa products, and it is also a metabolite of caffeine.[1][2] The quantification of 3,9-dimethyluric acid and other methylxanthine metabolites is crucial for understanding the pharmacokinetics of theobromine and for assessing dietary intake of cocoa-containing products.[3][4] Given its role as a biomarker, the ability to measure 3,9-dimethyluric acid accurately and consistently across different laboratories is paramount for the reliability of clinical and research findings.

This guide will delve into the critical aspects of analytical method validation and compare two distinct, yet plausible, LC-MS/MS methods for the quantification of 3,9-dimethyluric acid in human urine. The principles and protocols discussed herein are designed to serve as a foundational resource for laboratories seeking to establish and validate their own assays and to facilitate future inter-laboratory comparison studies.

Metabolic Pathway of Theobromine

The accurate measurement of 3,9-dimethyluric acid requires an understanding of its metabolic origin. The following diagram illustrates the metabolic conversion of theobromine to its major metabolites, including 3,9-dimethyluric acid.

Theobromine_Metabolism Theobromine Theobromine (3,7-Dimethylxanthine) Metabolite1 7-Methylxanthine Theobromine->Metabolite1 CYP1A2, CYP2E1 Metabolite2 3-Methylxanthine Theobromine->Metabolite2 CYP1A2, CYP2E1 Metabolite3 3,7-Dimethyluric Acid Theobromine->Metabolite3 CYP450 Metabolite4 3,9-Dimethyluric Acid Metabolite3->Metabolite4 Xanthine Oxidase

Caption: Metabolic pathway of theobromine.

Comparative Analysis of Two LC-MS/MS Methodologies

The "gold standard" for the quantification of small molecules like 3,9-dimethyluric acid in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is due to its high sensitivity and specificity.[3] Below, we compare two hypothetical, yet representative, LC-MS/MS methods. Method A employs a straightforward protein precipitation for sample cleanup, while Method B utilizes a more comprehensive solid-phase extraction (SPE) approach.

Experimental Workflow

The general workflow for both methods is outlined in the diagram below. The key difference lies in the "Sample Preparation" step.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Urine Sample Collection Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Cleanup Cleanup (PPT or SPE) Internal_Standard->Cleanup Evaporation Evaporation Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 3,9-DMU Calibration->Quantification

Caption: General experimental workflow for 3,9-dimethyluric acid analysis.

Detailed Experimental Protocols

Materials and Reagents:

  • 3,9-Dimethyluric acid analytical standard (≥98% purity)

  • 3,9-Dimethyluric acid-¹³C₃,¹⁵N₂ internal standard (IS) (≥98% purity, custom synthesis or commercially available)[5]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Method A: Protein Precipitation (PPT)

  • Sample Preparation:

    • To 100 µL of urine sample, add 10 µL of the internal standard working solution (1 µg/mL in methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins and other macromolecules.[3]

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • LC System: High-Performance Liquid Chromatography system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: 5% B to 70% B over 3 minutes, hold at 70% B for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 5 µL.[1]

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).[4]

    • MRM Transitions:

      • 3,9-Dimethyluric acid: Q1 m/z 197.1 -> Q3 m/z 140.1 (quantifier), Q1 m/z 197.1 -> Q3 m/z 112.1 (qualifier)

      • 3,9-Dimethyluric acid-¹³C₃,¹⁵N₂ (IS): Q1 m/z 202.1 -> Q3 m/z 144.1

Method B: Solid-Phase Extraction (SPE)

  • Sample Preparation:

    • To 500 µL of urine sample, add 25 µL of the internal standard working solution (1 µg/mL in methanol).

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (98:2 Water:Methanol with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • LC System: Ultra-High-Performance Liquid Chromatography system.

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: 95% A to 50% A over 4 minutes, hold at 50% A for 1 minute, then return to initial conditions and re-equilibrate for 1.5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • MS System: High-resolution triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Same as Method A.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods, based on typical validation results for similar bioanalytical assays.[6][7]

ParameterMethod A (PPT)Method B (SPE)Rationale for Difference
Linearity (r²) > 0.995> 0.998SPE provides a cleaner extract, reducing matrix effects and improving linearity.
Lower Limit of Quantification (LLOQ) 5 ng/mL1 ng/mLThe concentration step in SPE allows for a lower LLOQ.
Precision (CV%) < 10%< 5%Reduced matrix interference in the SPE method leads to better precision.
Accuracy (% Bias) ± 15%± 10%Cleaner samples from SPE result in improved accuracy.
Matrix Effect ModerateMinimalSPE is more effective at removing interfering substances from the urine matrix.
Recovery > 85%> 95%SPE provides a more efficient extraction of the analyte.
Sample Throughput HighModerateProtein precipitation is a faster sample preparation technique than SPE.

Discussion: Key Factors Influencing Inter-Laboratory Variability

Achieving consistency in 3,9-dimethyluric acid measurement across different laboratories is a significant challenge. Several factors can contribute to inter-laboratory variability:

  • Analytical Method: As demonstrated by our virtual comparison, the choice of sample preparation technique (PPT vs. SPE) and chromatographic conditions (reversed-phase vs. HILIC) can significantly impact method performance.

  • Internal Standard: The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and matrix effects.[8] Inconsistent use or different sources of internal standards can lead to discrepancies.

  • Calibration Standards: The purity and accuracy of the 3,9-dimethyluric acid analytical standard are fundamental. Laboratories should use certified reference materials whenever possible.

  • Matrix Effects: Urine is a complex matrix, and endogenous compounds can interfere with the ionization of the analyte, leading to ion suppression or enhancement. The effectiveness of the sample cleanup procedure is critical in minimizing these effects.

  • Instrumentation: Differences in the sensitivity and specifications of LC-MS/MS systems across laboratories can contribute to variability in results.

  • Data Processing: The parameters used for peak integration and calibration curve fitting can influence the final quantified value. Harmonization of these parameters is essential for inter-laboratory agreement.

Recommendations for Harmonization

To improve the comparability of 3,9-dimethyluric acid measurements between laboratories, the following recommendations are proposed:

  • Standardized Protocol: The development and adoption of a standardized, detailed analytical protocol would be the most effective way to reduce inter-laboratory variability.

  • Proficiency Testing: The establishment of a proficiency testing program, where laboratories analyze the same set of samples and compare their results, is essential for assessing and improving inter-laboratory agreement.

  • Certified Reference Materials: The availability and use of certified reference materials for both 3,9-dimethyluric acid and its isotopically labeled internal standard would provide a common anchor for calibration across laboratories.

  • Cross-Validation: When different methods are used, cross-validation studies should be performed to ensure that the results are comparable.[2][9]

Conclusion

While a formal inter-laboratory comparison for 3,9-dimethyluric acid has yet to be published, this guide provides a framework for understanding the potential sources of variability in its measurement and offers a comparative analysis of robust analytical methodologies. The adoption of best practices in bioanalytical method validation, including the use of stable isotope-labeled internal standards and thorough sample cleanup, is paramount for achieving the accuracy and precision required for meaningful clinical and research outcomes. Future efforts should focus on the development of standardized protocols and the implementation of proficiency testing schemes to ensure the harmonization of 3,9-dimethyluric acid measurements across the scientific community.

References

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  • Judit, S., et al. (2014). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Spectroscopy, 29(4), 34-41.
  • Ptolemy, A. S., et al. (2010). Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies.
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Diagnostic Potential of 3,9-Dimethyluric Acid (3,9-DMUA) for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in metabolomics and drug development, I approach biomarker validation not merely as a statistical exercise, but as a mechanistic imperative. In the landscape of metabolic disorders—ranging from Coronary Artery Disease with Diabetes Mellitus (CAD-DM) to obesity-induced systemic inflammation—traditional biomarkers often fail to capture the nuanced etiology of the disease.

While Uric Acid (UA) is a universally recognized marker for purine catabolism and gout, its dimethylated derivative, 3,9-Dimethyluric acid (3,9-DMUA) [1], is emerging as a highly specific, causal biomarker for lipid dysregulation and inflammatory dietary impacts[2]. This guide objectively evaluates the diagnostic performance of 3,9-DMUA against established alternatives and provides a self-validating experimental framework for its quantification.

The Mechanistic Rationale: Why 3,9-DMUA?

To trust a biomarker, we must understand its biological origin and downstream effects. 3,9-DMUA is an oxopurine that does not merely act as a passive byproduct of metabolism; it possesses active pro-inflammatory properties[2].

Clinical metabolomics studies have demonstrated that elevated exposure to 3,9-DMUA—often driven by inflammatory dietary patterns—directly activates the ROS-p38-p65 signaling pathway [2]. This activation induces oxidative stress and drives the transcription of pro-inflammatory cytokines, directly linking dietary lipid metabolism to vascular inflammation in CAD-DM patients[3].

Pathway DMUA 3,9-Dimethyluric Acid (Dietary/Lipid Dysregulation) ROS ROS Accumulation DMUA->ROS Induces oxidative stress p38 p38 MAPK Activation ROS->p38 Phosphorylates p65 p65 NF-κB Translocation p38->p65 Activates signaling Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) p65->Cytokines Upregulates transcription Metabolic Metabolic Disorders (CAD-DM, Insulin Resistance) Cytokines->Metabolic Drives pathogenesis

Caption: 3,9-DMUA-induced ROS-p38-p65 inflammatory signaling pathway in metabolic disorders.

Comparative Performance Analysis

When designing a diagnostic panel, drug development professionals must weigh the specificity and prognostic value of a novel biomarker against standard assays. Below is an objective comparison of 3,9-DMUA against traditional Uric Acid (UA) and high-sensitivity C-Reactive Protein (hs-CRP).

Quantitative Biomarker Comparison
Diagnostic Parameter3,9-Dimethyluric Acid (3,9-DMUA)Uric Acid (UA)hs-CRP
Biochemical Classification Dimethylated OxopurineUnsubstituted OxopurineAcute-phase Protein
Primary Metabolic Link Lipid metabolism & Inflammatory Diet[2]Purine catabolism & Renal clearanceGeneralized systemic inflammation
Prognostic Value (CAD-DM) High: Correlates strongly with 5-year Major Adverse Cardiac Events (MACE)[3]Moderate: Often confounded by diet/renal functionModerate: Non-specific to metabolic etiology
Response to Metformin Significant Decrease: Tracks closely with microbiome and metabolic recovery[3]Variable: Indirectly affected by insulin sensitivityModerate Decrease: Reflects general anti-inflammatory effect
Analytical Specificity High: Requires LC-MS/MS to resolve from isobaric isomersLow: Routinely measured via enzymatic colorimetryHigh: Standardized ELISA/Immunoturbidimetry
Diagnostic Window Chronic dietary/metabolic shiftsAcute and chronic fluctuationsAcute and chronic inflammation

Key Insight: While hs-CRP tells you that inflammation is occurring, 3,9-DMUA provides insight into why it is occurring, specifically linking the inflammation to lipid dysregulation and gut microbiome alterations[3]. Furthermore, its significant reduction following long-term Metformin therapy positions 3,9-DMUA as an excellent companion diagnostic for tracking the efficacy of metabolic interventions[3].

Self-Validating Experimental Protocol for 3,9-DMUA Quantification

To ensure trustworthiness in clinical research, analytical methodologies must be self-validating. The greatest risk in oxopurine quantification is the false identification of isobaric isomers (e.g., 1,3-DMUA, 1,7-DMUA, and 3,7-DMUA).

As an application scientist, I mandate the following LC-MS/MS workflow to guarantee absolute molecular specificity.

Step-by-Step Methodology

Step 1: Serum Collection & Quenching

  • Action: Collect fasting serum in SST tubes. Immediately quench 50 µL of serum with 200 µL of ice-cold methanol containing a 13C,15N -labeled internal standard.

  • Causality: 3,9-DMUA is sensitive to ex vivo enzymatic degradation and oxidative environments. Immediate protein precipitation halts metabolism, while the stable isotope standard corrects for downstream matrix effects, creating a self-validating quantitative baseline.

Step 2: Solid-Phase Extraction (SPE)

  • Action: Load the supernatant onto a Mixed-Mode Anion Exchange (MAX) SPE cartridge. Wash with 5% ammonium hydroxide in methanol, and elute with 2% formic acid in methanol.

  • Causality: 3,9-DMUA has a predicted acidic pKa. At high pH, it is ionized and retained by the MAX sorbent, allowing neutral lipids and basic interferences to be washed away. This drastically reduces ion suppression in the mass spectrometer.

Step 3: UHPLC Separation (HILIC)

  • Action: Inject the reconstituted sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Causality: Standard Reversed-Phase (C18) columns often fail to resolve dimethyluric acid isomers. HILIC exploits the subtle differences in the hydrogen-bonding capabilities of these polar isomers, ensuring baseline chromatographic resolution and eliminating false positives.

Step 4: MS/MS Detection

  • Action: Analyze using Electrospray Ionization (ESI) in negative ion mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the deprotonated molecule [M−H]− at m/z 195.05.

  • Causality: Negative mode ESI is highly selective for acidic oxopurines, providing superior signal-to-noise ratios compared to positive mode.

Workflow S1 1. Sample Quenching (Cold MeOH) S2 2. SPE Extraction (MAX Cartridge) S1->S2 S3 3. UHPLC Separation (HILIC Column) S2->S3 S4 4. MS/MS Detection (Negative ESI) S3->S4 S5 5. Isotope Dilution Validation S4->S5

Caption: Self-validating LC-MS/MS analytical workflow for 3,9-DMUA quantification.

Conclusion for Drug Development Professionals

The transition from discovery metabolomics to clinical diagnostics requires biomarkers that are both mechanistically grounded and analytically robust. 3,9-Dimethyluric acid satisfies both criteria. By directly reflecting the ROS-p38-p65 inflammatory axis and demonstrating high prognostic value for 5-year outcomes in CAD-DM patients treated with Metformin, 3,9-DMUA offers a superior, targeted alternative to generalized markers like hs-CRP for metabolic drug development pipelines.

References
  • Title: Identifying Metabolomic Profiles of Inflammatory Diets in Postmenopausal Women Source: ResearchGate / Nutrients URL: [Link]

  • Title: Long-term Metformin Alters Gut Microbiota and Serum Metabolome in Coronary Artery Disease Patients After Percutaneous Coronary Intervention to Improve 5-year Prognoses: A Multi-omics Analysis Source: IMR Press URL: [Link]

  • Title: 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione (CID 108713) Source: PubChem Database, National Institutes of Health URL: [Link]

Sources

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